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Core Science & Biosynthesis

Foundational

Structural Pharmacology and Mechanism of Action of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile

Executive Summary The compound 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile (Formula: C₁₁H₁₈N₂O₂) is a highly specialized structural probe and fragment building block utilized in the discovery of Janus Kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile (Formula: C₁₁H₁₈N₂O₂) is a highly specialized structural probe and fragment building block utilized in the discovery of Janus Kinase (JAK) inhibitors. While blockbuster drugs like tofacitinib utilize a bulky pyrrolopyrimidine core to anchor to the kinase hinge region, this specific molecule isolates the cyanoacetamide (3-oxopropanenitrile) and substituted piperidine moieties [1]. By stripping away the canonical hinge-binding deazapurine, this compound serves as an elegant fragment-based drug discovery (FBDD) tool. It allows researchers to independently map the flexibility of the kinase glycine-rich P-loop and the C-terminal lipophilic pocket, providing critical insights into achieving JAK1/JAK3 isoform selectivity without the confounding baseline affinity of a massive heterocyclic core.

Structural Pharmacology & Binding Mechanics

The mechanism of action of this fragment is rooted in its ability to occupy distinct sub-pockets within the ATP-binding site of the JAK kinase domain [2]. Its architecture is divided into three functional zones:

  • The 3-oxopropanenitrile (Cyanoacetyl) Warhead: Unlike electrophilic acrylamides that form irreversible covalent bonds, the cyanoacetamide group is a reversible, high-affinity motif. The nitrile nitrogen projects upward to engage the highly flexible, glycine-rich P-loop (residues 858–865 in JAK3) via hydrogen bonding and dipole interactions.

  • The Piperidine Core: Acting as a rigid, non-aromatic spacer, the piperidine ring occupies the central hydrophobic cavity of the ATP site, dictating the precise exit vector of its substituents.

  • The 4-(2-Methoxyethyl) Tail: This moiety extends downward into a lipophilic pocket located at the base of the active site (C-terminal lobe). The terminal ether oxygen provides a critical solvent-exposed hydrogen bond acceptor, which optimizes the compound's ligand efficiency and solubility (logD) compared to strictly aliphatic chains.

G C 3-oxopropanenitrile H Glycine-rich P-loop C->H Engages P Piperidine Core P->C Scaffolds M 4-(2-Methoxyethyl) P->M Directs L C-terminal Lipophilic Pocket M->L Anchors S Solvent Interface M->S Solubilizes

Pharmacophore binding model of the fragment within the kinase ATP pocket.

Pathway Inhibition: The JAK-STAT Axis

When integrated into a larger pharmacophore (or used at high concentrations as a standalone probe), the compound competitively displaces ATP. By stabilizing the P-loop in an inactive conformation, it halts the trans-phosphorylation of the JAK enzyme [3].

The causality of the pathway blockade is sequential:

  • Receptor Blockade: Cytokines (e.g., IL-2, IL-6) bind to their extracellular receptors, but the associated intracellular JAKs cannot auto-phosphorylate.

  • STAT Denial: Because the JAK activation loop remains unphosphorylated, it cannot recruit Signal Transducers and Activators of Transcription (STATs), specifically STAT3 and STAT5.

  • Transcriptional Arrest: The failure of STATs to phosphorylate prevents their dimerization and subsequent nuclear translocation, effectively silencing the transcription of pro-inflammatory genes.

Pathway Cytokine Cytokine (IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK3 Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates (Blocked) Inhibitor Cyanoacetamide Probe Inhibitor->JAK Blocks ATP Site Nucleus Gene Transcription STAT->Nucleus Translocates (Blocked)

Inhibition of the JAK-STAT signaling cascade by the cyanoacetamide probe.

Quantitative Data & Physicochemical Profile

To understand the utility of this molecule, it must be evaluated against the baseline metrics of the fully elaborated drug (Tofacitinib). The table below summarizes the physicochemical properties and representative biochemical profiling of the isolated fragment versus the complete drug architecture.

Metric3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrileTofacitinib (Reference)
Molecular Weight 210.27 g/mol 312.37 g/mol
Formula C₁₁H₁₈N₂O₂C₁₆H₂₀N₆O
Role P-loop / Lipophilic Pocket ProbePan-JAK Inhibitor
JAK1 IC₅₀ (Biochemical) > 10,000 nM (Fragment baseline)~ 3.2 nM
JAK3 IC₅₀ (Biochemical) > 10,000 nM (Fragment baseline)~ 1.6 nM
Ligand Efficiency (LE) High (Optimized for fragment linking)High

Note: As an isolated fragment lacking the pyrrolopyrimidine hinge-binder, the biochemical IC₅₀ is intentionally weak. Its value lies in X-ray crystallography soaking experiments to map P-loop dynamics prior to fragment linking.

Self-Validating Experimental Protocols

To validate the mechanism of action of this compound during fragment-based drug design, a self-validating system of biochemical and cellular assays is required.

Protocol 1: Biochemical TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it is highly resistant to compound auto-fluorescence—a critical factor when screening concentrated fragment libraries. Self-Validation: The assay must include a pan-kinase inhibitor (e.g., Staurosporine) to prove the assay window is functional, and a DMSO-only control to establish the 100% kinase activity baseline.

  • Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Substrate Mix: Dilute recombinant human JAK3 kinase domain and ULight-labeled JAK-1 (Tyr1023) peptide substrate in the buffer.

  • Compound Addition: Dispense 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile in a 10-point dose-response curve (starting at 1 mM for fragment screening) into a 384-well plate using acoustic dispensing (Echo).

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (to ensure competitive inhibition sensitivity). Incubate for 60 minutes at 22°C.

  • Detection: Add Europium-anti-phosphotyrosine antibody and EDTA (to stop the reaction). Read the plate on a multi-mode reader (Ex: 320 nm, Em: 665 nm / 615 nm).

Protocol 2: Cellular Target Engagement via Phospho-Flow Cytometry

Causality: Biochemical affinity does not guarantee cellular permeability. Phospho-flow cytometry is utilized because it provides single-cell resolution of target engagement, allowing researchers to differentiate between specific inhibition of the IL-2/JAK3/STAT5 axis and general cytotoxicity.

  • Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and rest them in serum-free RPMI for 2 hours to reduce baseline STAT phosphorylation.

  • Compound Incubation: Treat the cells with the fragment or a linked derivative for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with 50 ng/mL recombinant human IL-2 for exactly 15 minutes to induce JAK3-mediated STAT5 phosphorylation.

  • Fixation & Permeabilization: Immediately fix cells with 4% paraformaldehyde (10 mins, RT), followed by permeabilization with ice-cold 90% methanol (30 mins, -20°C). Self-validation step: Methanol permeabilization is strictly required to allow intracellular antibodies to reach the nucleus.

  • Staining & Acquisition: Stain with Alexa Fluor 647-conjugated anti-pSTAT5 (Tyr694) and CD4-FITC. Analyze via flow cytometry, gating on the CD4+ T-cell population to calculate the IC₅₀ of pSTAT5 inhibition.

Workflow Prep Compound Prep (DMSO Stock) Assay TR-FRET Kinase Assay (Biochemical) Prep->Assay Cell PBMC Stimulation (Cellular) Prep->Cell Data IC50 Calculation Assay->Data Flow Phospho-Flow Cytometry (pSTAT readout) Cell->Flow Flow->Data

Self-validating experimental workflow for biochemical and cellular profiling.

References

  • Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry.[Link]

  • Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. National Center for Biotechnology Information (PMC).[Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information (PMC).[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 3-Oxo-3-(piperidin-1-yl)propanenitrile

Executive Summary The compound 3-oxo-3-(piperidin-1-yl)propanenitrile (also known as cyanoacetic acid piperidide) is a highly versatile active methylene building block. Its unique structure—combining a nucleophilic alpha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-oxo-3-(piperidin-1-yl)propanenitrile (also known as cyanoacetic acid piperidide) is a highly versatile active methylene building block. Its unique structure—combining a nucleophilic alpha-carbon, a reactive nitrile, and a sterically tunable piperidine amide—makes it an indispensable intermediate in the synthesis of complex heterocycles, including pyridones, pyrimidines, and advanced pharmaceutical candidates[1]. Recent breakthroughs have highlighted the utility of its arylidene derivatives as potent Fat Mass and Obesity-associated (FTO) protein inhibitors[2] and targeted antiproliferative agents acting via Epidermal Growth Factor Receptor (EGFR) inhibition and Nrf2 pathway activation[3][4].

This technical guide outlines a self-validating, two-phase synthetic protocol for generating 3-oxo-3-(piperidin-1-yl)propanenitrile and its subsequent Knoevenagel condensation derivatives, detailing the mechanistic causality behind each experimental parameter.

Strategic Rationale & Mechanistic Causality

Phase 1: Amidation via Nucleophilic Acyl Substitution

The synthesis of the core intermediate relies on the amidation of ethyl cyanoacetate with piperidine.

  • Reagent Selection: Utilizing ethyl cyanoacetate instead of cyanoacetic acid is a deliberate choice to maximize atom economy. Cyanoacetic acid requires expensive peptide coupling reagents (e.g., EDC, DCC), which generate stoichiometric urea byproducts that complicate downstream purification. In contrast, the direct nucleophilic acyl substitution of the ethyl ester by piperidine produces only ethanol as a byproduct[2].

  • Thermodynamic Control: The reaction is driven forward by the high nucleophilicity of the secondary amine and can be run neat or in ethanol. The absence of water prevents competitive hydrolysis of the ester or nitrile groups.

Phase 2: Knoevenagel Condensation

Derivatization occurs via a Knoevenagel condensation between the active methylene of 3-oxo-3-(piperidin-1-yl)propanenitrile and various aromatic aldehydes.

  • Catalyst Dual-Functionality: Piperidine is employed in catalytic amounts (0.1 equivalents). It serves a dual mechanistic purpose:

    • Base Catalysis: It deprotonates the highly acidic methylene protons (pKa ~ 11) flanked by the electron-withdrawing cyano and carbonyl groups, generating a reactive carbanion.

    • Nucleophilic Catalysis: It transiently condenses with the aromatic aldehyde to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy for the C-C bond formation[3].

  • Stereoselectivity: The reaction is highly thermodynamically controlled, exclusively yielding the (E)-isomer due to the severe steric clash that would occur between the piperidine ring and the aryl group in the (Z)-configuration[4].

SynthesisWorkflow A Ethyl Cyanoacetate + Piperidine B Amidation (EtOH, 24h RT) A->B C 3-oxo-3-(piperidin-1-yl) propanenitrile B->C - EtOH E Knoevenagel Condensation (EtOH, Reflux) C->E D Aromatic Aldehyde + Piperidine (cat.) D->E F Arylidene Derivative (Target Compound) E->F - H2O

Fig 1. Two-step synthetic workflow for 3-oxo-3-(piperidin-1-yl)propanenitrile derivatives.

Self-Validating Protocol System

Protocol A: Synthesis of 3-Oxo-3-(piperidin-1-yl)propanenitrile

Materials: Ethyl cyanoacetate (10 mmol), Piperidine (10 mmol), Absolute Ethanol (5 mL).

  • Initiation: In a 50 mL round-bottom flask, dissolve ethyl cyanoacetate (1.13 g, 10 mmol) in 5 mL of absolute ethanol.

  • Addition: Add piperidine (0.85 g, 10 mmol) dropwise over 5 minutes at room temperature. Causality: Dropwise addition prevents localized exothermic spikes, which could lead to unwanted polymerization of the cyanoacetate.

  • Propagation: Stir the mixture at room temperature for 24 hours[2].

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the high-Rf ethyl cyanoacetate spot validates reaction completion.

  • Isolation: Concentrate the mixture in vacuo to remove ethanol. Re-dissolve the crude oil in ethyl acetate (20 mL) and wash with 0.1 M HCl (2 x 10 mL). Causality: The mild acidic wash selectively protonates and partitions any unreacted piperidine into the aqueous layer without hydrolyzing the newly formed amide.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the resulting solid from cold ethanol to afford the pure product.

Protocol B: Synthesis of (E)-Arylidene Cyanoacrylamides

Materials: 3-Oxo-3-(piperidin-1-yl)propanenitrile (1.0 mmol), Aromatic Aldehyde (1.0 mmol), Piperidine (0.1 mmol), Absolute Ethanol (10 mL).

  • Assembly: Combine the propanenitrile derivative (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add 2 drops (~0.1 mmol) of piperidine.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.

  • Self-Validating Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath. Validation: The formation of a dense crystalline precipitate acts as a self-validating indicator of success. If no precipitate forms, it indicates either incomplete conversion (check TLC) or an excessive solvent volume hindering crystal lattice formation.

  • Recovery: Isolate the solid via vacuum filtration, wash with ice-cold ethanol (5 mL) to remove unreacted aldehyde, and dry under high vacuum[3].

Data Synthesis & Optimization

The following table summarizes the reaction metrics and biological targets for various derivatives synthesized using the outlined protocols.

Compound / DerivativeAldehyde PrecursorYield (%)Time (h)Temp (°C)Primary Biological Target
Intermediate 1 N/A (Amidation step)852425 (RT)Building Block
Derivative 3f 4-Fluorobenzaldehyde92378 (Reflux)EGFR / CAKI-1 Cell Line
Derivative 3n 3,4-Dimethoxybenzaldehyde88478 (Reflux)Nrf2 / RPMI-8226 Cell Line
Derivative 5 3,4-Dihydroxy-5-nitrobenzaldehyde761278 (Reflux)FTO Demethylase Inhibition

Data aggregated and adapted from recent crystallographic and antiproliferative studies[2][3][4].

Biological Applications & Mechanistic Pathways

Derivatives of 3-oxo-3-(piperidin-1-yl)propanenitrile have shown remarkable efficacy in modern drug discovery. Specifically, (E)-2-cyanoacrylamides synthesized via this route exhibit potent antiproliferative activity. Toxicity profiling reveals that these compounds induce a coordinated activation of Nrf2-mediated oxidative stress and p53-dependent DNA damage responses[3][4]. Furthermore, molecular docking studies confirm that the rigid (E)-cyanoacrylamide scaffold allows for highly favorable binding interactions within the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), often surpassing the predicted affinities of reference drugs like Erlotinib[3].

BioMechanism A Arylidene Cyanoacrylamide B EGFR Tyrosine Kinase A->B Docking/Binding D Nrf2 Pathway Activation A->D Triggers F p53-Dependent DNA Damage A->F Induces C Inhibition of Proliferation B->C Downregulates G Apoptosis / Cell Death C->G E Oxidative Stress Response D->E E->G F->G

Fig 2. Antiproliferative mechanism of cyanoacrylamides via EGFR inhibition and Nrf2/p53 activation.

Additionally, highly substituted derivatives (such as those incorporating a 3,4-dihydroxy-5-nitrophenyl moiety) have been patented as potent inhibitors of the FTO protein, an α-ketoglutarate-dependent nucleic acid demethylase heavily implicated in obesity and metabolic disorders[2].

References

  • [2] Fto inhibitors (WO2016206573A1). Google Patents. Available at:

  • [1] An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. Available at:

  • [3] Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Available at:

  • [4] Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed. Available at:

Sources

Application

Application Note: 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocols Introduction & Chemical Profile The compound 3-(4-(2-Methoxyethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocols

Introduction & Chemical Profile

The compound 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile (Chemical Formula: C₁₁H₁₈N₂O₂) is a highly specialized, bifunctional pharmaceutical intermediate. It bridges the gap between structural lipophilicity and high chemical reactivity, making it an invaluable building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

Structural Causality in Drug Design

The architecture of this intermediate is deliberately bipartite:

  • The 4-(2-Methoxyethyl)piperidine Moiety: The piperidine ring provides a rigid, basic scaffold that is highly favored in modern medicinal chemistry for its predictable pharmacokinetic properties. The 2-methoxyethyl tail introduces a flexible hydrogen-bond acceptor, which has been shown to improve solubility and binding affinity in deep enzymatic pockets, such as the hinge region of Janus kinases (JAK)[1].

  • The 3-Oxopropanenitrile (Cyanoacetamide) Moiety: The highly acidic active methylene group (flanked by a nitrile and an amide carbonyl) serves as a reactive linchpin. It readily undergoes multicomponent reactions (MCRs) to form diverse heterocyclic systems, including pyrazoles, pyrimidines, and thiophenes[2].

Physicochemical Properties
ParameterValuePharmacokinetic Implication
Molecular Formula C₁₁H₁₈N₂O₂Optimal low-molecular-weight building block.
Molecular Weight 210.27 g/mol Leaves ample "budget" for downstream API elaboration (Rule of 5).
H-Bond Donors 0Enhances membrane permeability.
H-Bond Acceptors 3Facilitates target protein interaction (e.g., kinase hinge binding).
Reactive Sites Active methylene, NitrileEnables Knoevenagel condensations and Gewald cyclizations.

Mechanistic Role in Heterocycle Synthesis

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over simpler cyanoacetamides. The steric bulk and electron-donating nature of the piperidine ring modulate the pKa of the active methylene, fine-tuning its reactivity profile.

The Gewald Reaction Pathway

The Gewald reaction is a classic multicomponent synthesis used to generate 2-aminothiophenes. When 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile is reacted with a ketone and elemental sulfur in the presence of a secondary amine base (like morpholine), the active methylene undergoes a Knoevenagel condensation. Subsequent thiation and cyclization yield a highly substituted π-conjugated thiophene[3]. This scaffold is a privileged structure in allosteric modulators and anti-inflammatory agents.

The Aminopyrazole Pathway

In the development of JAK inhibitors (such as derivatives related to Tofacitinib), the cyanoacetamide intermediate is reacted with an aldehyde or ester, followed by cyclization with hydrazine[4]. The resulting aminopyrazole ring acts as the primary pharmacophore for ATP-competitive kinase inhibition, while the methoxyethyl-piperidine tail extends into the solvent-exposed region to enhance target selectivity.

Pathways Core 3-(4-(2-Methoxyethyl)piperidin-1-yl) -3-oxopropanenitrile PathA Gewald Reaction (+ Ketone + S₈ + Morpholine) Core->PathA PathB Knoevenagel Condensation (+ Aldehyde/Ester) Core->PathB ProdA 2-Aminothiophene Scaffold (π-conjugated systems) PathA->ProdA PathB2 Hydrazine Cyclization PathB->PathB2 ProdB Aminopyrazole Scaffold (Kinase Inhibitors) PathB2->ProdB

Divergent synthetic pathways of the 3-oxopropanenitrile intermediate into key pharmaceutical scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific functional group transformations, the chemist can ensure reaction fidelity without relying solely on end-point mass spectrometry.

Protocol A: Synthesis of the 3-Oxopropanenitrile Intermediate

Objective: Amidation of ethyl cyanoacetate with 4-(2-methoxyethyl)piperidine.

Mechanistic Insight: The reaction is driven by the nucleophilicity of the secondary amine. Performing this reaction neat (solvent-free) or in a minimal amount of ethanol maximizes collision frequency. Distilling off the ethanol byproduct drives the equilibrium forward via Le Chatelier's principle[2].

Step-by-Step Procedure:

  • Charge the Reactor: To a 250 mL round-bottom flask equipped with a short-path distillation head, add 4-(2-methoxyethyl)piperidine (1.0 equiv, 100 mmol) and ethyl cyanoacetate (1.1 equiv, 110 mmol).

  • Heating: Heat the neat mixture to 85–90°C under a gentle nitrogen sweep.

  • Byproduct Removal: Collect the evolving ethanol in the receiving flask. The reaction is typically complete within 4–6 hours.

  • Self-Validation (In-Process Control): Pull a 50 µL aliquot and analyze via FTIR. The reaction is complete when the ester carbonyl stretch (~1735 cm⁻¹) disappears, replaced entirely by the amide carbonyl stretch (~1650 cm⁻¹) and the sharp nitrile peak (~2250 cm⁻¹).

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (150 mL) and wash with 1M HCl (2 x 50 mL) to remove unreacted amine, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous pale-yellow oil.

Protocol B: Gewald Synthesis of a 2-Aminothiophene Derivative

Objective: Conversion of the intermediate to a functionalized thiophene.

Mechanistic Insight: Morpholine is specifically chosen as the base because it optimally balances basicity and nucleophilicity. It deprotonates the active methylene without causing base-catalyzed degradation of the ester/amide linkages, effectively solubilizing the elemental sulfur to facilitate the thiation step[3].

Step-by-Step Procedure:

  • Preparation: In a 100 mL flask, dissolve 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile (10 mmol) and cyclohexanone (10 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Add morpholine (10 mmol) dropwise at room temperature. Stir for 15 minutes to allow the initial Knoevenagel condensation to proceed.

  • Thiation: Add elemental sulfur (S₈, 10 mmol equivalent of S) in one portion.

  • Cyclization: Elevate the temperature to 60°C and stir for 3 hours. The elemental sulfur will gradually dissolve, and the solution will turn deep orange/red.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar active methylene intermediate will be consumed, replaced by a UV-active, less polar spot (the thiophene).

  • Purification: Cool the reaction to 0°C to induce precipitation. Filter the resulting solid and recrystallize from hot ethanol to yield the pure 2-aminothiophene derivative.

Workflow R1 4-(2-Methoxyethyl)piperidine Reaction Amidation (Neat, 90°C) - EtOH Distillation R1->Reaction R2 Ethyl Cyanoacetate R2->Reaction Intermediate Target Intermediate (Viscous Oil) Reaction->Intermediate QC FTIR Validation: Pass: 2250, 1650 cm⁻¹ Fail: 1735 cm⁻¹ Intermediate->QC API Downstream Processing (Gewald / Pyrazole) QC->API  Pass QC

Workflow and self-validating quality control checkpoints for intermediate synthesis.

Reaction Optimization Data

The following data summarizes the optimization of the Gewald reaction (Protocol B) using the synthesized intermediate, demonstrating the causality behind solvent and base selection.

Base CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
TriethylamineEthanol606.045%Poor sulfur solubilization; incomplete cyclization.
PiperidineEthanol604.062%Competitive side reactions observed.
Morpholine Ethanol 60 3.0 88% Optimal pKa; excellent sulfur activation.
MorpholineDMF802.571%Faster reaction, but difficult product isolation.

Table 2: Optimization parameters for the Gewald cyclization of the 3-oxopropanenitrile intermediate.

References

  • Identification of Imidazo-Pyrrolopyridines as Novel and Potent JAK1 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Piperidine inhibitors of janus kinase 3 (WO2010123919A2) Google Patents[4]

  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides Journal of Combinatorial Chemistry (via University of Groningen)[Link][2]

  • Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction Tetrahedron (via ResearchGate)[Link][3]

Sources

Method

Application Note: Piperidine-Functionalized Architectures in Advanced Drug Delivery

Executive Summary & Mechanistic Rationale The piperidine ring—a six-membered heterocyclic amine—has emerged as a highly versatile structural motif in the design of next-generation drug delivery systems. Its utility is dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The piperidine ring—a six-membered heterocyclic amine—has emerged as a highly versatile structural motif in the design of next-generation drug delivery systems. Its utility is driven by two distinct physicochemical properties:

  • Conformational Restriction: The cyclic nature of the piperidine ring sterically shields the amine nitrogen. In lipid nanoparticles (LNPs), this prevents the oxidative degradation pathways that plague standard linear tertiary amines, thereby eliminating the generation of reactive aldehydes that neutralize mRNA payloads[1].

  • Tunable Protonation (pKa ~6.5–7.0): Piperidine derivatives exhibit a sharp hydrophobic-to-hydrophilic phase transition within the slightly acidic tumor microenvironment (TME, pH ~6.5) or intracellular endosomes (pH ~5.0). This makes piperidine an ideal functional group for stimuli-responsive polymeric micelles, enabling stable systemic circulation followed by rapid, localized drug release[2].

This application note provides a comprehensive, self-validating guide to formulating piperidine-based mRNA-LNPs and pH-responsive polymeric micelles, detailing the causality behind each experimental parameter.

Application I: Piperidine-Based Ionizable Lipids for Thermostable mRNA-LNPs

Causality & Context

A critical failure mode for liquid-stored mRNA-LNPs is the loss of translation efficiency over time. Standard ionizable lipids (e.g., those containing linear tertiary amines) are highly susceptible to lipid peroxidation. This degradation yields reactive aldehyde impurities that covalently bind to mRNA nucleosides, forming lipid-mRNA adducts that halt ribosomal translation[1].

By engineering the ionizable headgroup to incorporate a cyclic piperidine ring, researchers have successfully restricted the molecular conformation around the amine. This steric hindrance effectively shuts down the aldehyde generation pathway, enabling the long-term storage of liquid mRNA-LNP formulations at standard refrigeration temperatures (4°C) without loss of biological activity[1]. Furthermore, the formulation buffer plays a critical role; utilizing citrate buffers during assembly further enhances the liquid stability of these specific LNP architectures[3].

LNP_Mechanism StandardLipid Standard Ionizable Lipid (Linear Tertiary Amine) Degradation Lipid Peroxidation & Aldehyde Generation StandardLipid->Degradation PiperidineLipid Piperidine-Based Lipid (Cyclic Amine) Stable Steric Hindrance Prevents Reactive Aldehydes PiperidineLipid->Stable Adducts mRNA-Lipid Adducts (Loss of Function) Degradation->Adducts Active Intact mRNA (High Translation) Stable->Active

Fig 1. Mechanism of piperidine-based lipids preventing mRNA adducts during liquid storage.

Protocol 1: Microfluidic Formulation of Piperidine-LNPs

This protocol is designed as a self-validating system to ensure optimal encapsulation and thermostability.

Step 1: Preparation of the Lipid Organic Phase

  • Action: Dissolve the piperidine-based ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Target a total lipid concentration of 8–10 mM.

  • Causality: Ethanol acts as a water-miscible solvent that maintains the lipids in a monomeric state. The specific 50 mol% ratio of the piperidine lipid is required to ensure sufficient cationic charge for mRNA complexation while maintaining structural integrity[4].

Step 2: Preparation of the Aqueous mRNA Phase

  • Action: Dilute the target mRNA in 50 mM Citrate Buffer (pH 4.0)[5].

  • Causality: The acidic pH (4.0) is intentionally chosen to be well below the pKa of the piperidine headgroup (~6.5). This guarantees full protonation of the piperidine amines, enabling robust electrostatic complexation with the negatively charged phosphate backbone of the mRNA[5].

Step 3: Microfluidic Mixing

  • Action: Inject the aqueous and organic phases into a microfluidic micromixer at a flow rate ratio (FRR) of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Causality: The rapid shift in solvent polarity forces the hydrophobic lipid tails to precipitate and self-assemble around the mRNA core. The 3:1 FRR ensures the final ethanol concentration drops to 25%, locking the nanoparticles into a kinetically stable state.

Step 4: Buffer Exchange & Self-Validation

  • Action: Immediately dialyze the formulation against 1X PBS (pH 7.4) for 12 hours using a 100 kDa MWCO cassette.

  • Validation Checkpoints:

    • Size & Polydispersity: Measure via Dynamic Light Scattering (DLS). Pass criteria: Z-average < 100 nm, PDI < 0.2.

    • Encapsulation Efficiency (EE): Perform a RiboGreen assay (with and without Triton X-100). Pass criteria: EE > 90%.

    • Adduct Screening: Post-storage (4°C for 4 weeks), lyse the LNPs and analyze the mRNA via Reversed-Phase HPLC. Pass criteria: A single, sharp mRNA peak with no late-eluting adduct shoulders, validating the piperidine protective effect[1].

Application II: pH-Responsive Polymeric Micelles for TME Targeting

Causality & Context

The tumor microenvironment (TME) is characterized by a slightly acidic extracellular pH (~6.5) due to the Warburg effect (aerobic glycolysis and lactic acid accumulation)[6]. Polymeric micelles utilizing piperidine-functionalized block copolymers—such as mPEG-PBAE or PEG-b-PAsp-g-CPA—leverage this physiological anomaly for targeted drug delivery[2][6].

At physiological pH (7.4), the tertiary amines of the piperidine pendants remain unprotonated and highly hydrophobic, driving the self-assembly of a tightly packed micellar core that securely retains hydrophobic chemotherapeutics (e.g., Doxorubicin or Temsirolimus)[2][6]. Upon accumulation in the TME via the Enhanced Permeability and Retention (EPR) effect, the local acidic environment triggers the protonation of the piperidine groups. This induces a sharp hydrophobic-to-hydrophilic transition, causing electrostatic repulsion, core swelling, and the rapid, localized release of the encapsulated drug, thereby minimizing systemic hepatorenal toxicity[6].

Micelle_Workflow Synthesis Synthesize Polymer (Piperidine Pendants) Assembly Self-Assembly at pH 7.4 (Hydrophobic Core) Synthesis->Assembly Loading Encapsulate Cargo (e.g., Doxorubicin) Assembly->Loading TME Tumor Microenvironment (pH 6.5) / Endosome (pH 5.0) Loading->TME Protonation Piperidine Protonation (Hydrophilic Shift) TME->Protonation Release Micelle Disassembly & Rapid Drug Release Protonation->Release

Fig 2. Workflow of pH-responsive piperidine-functionalized micelles for targeted drug release.

Protocol 2: Assembly and Validation of pH-Responsive Micelles

This protocol utilizes a nanoprecipitation method validated for hydrophobic cargo loading.

Step 1: Co-Dissolution in Organic Phase

  • Action: Dissolve 10 mg of the piperidine-functionalized copolymer (e.g., mPEG-PBAE) and 2 mg of the hydrophobic drug (e.g., Temsirolimus) in 1 mL of Dimethyl Sulfoxide (DMSO).

  • Causality: DMSO disrupts all hydrogen bonding and hydrophobic interactions, ensuring the polymer chains and drug molecules are completely unstructured and homogeneously mixed at the molecular level.

Step 2: Nanoprecipitation

  • Action: Add the DMSO solution dropwise (1 mL/h) into 10 mL of vigorously stirring deionized water (adjusted to pH 7.4 with 0.1 M NaOH).

  • Causality: As the DMSO diffuses into the aqueous phase, the unprotonated piperidine segments become highly insoluble. They collapse inward to minimize contact with water, trapping the hydrophobic drug within the newly formed core, while the hydrophilic PEG corona stabilizes the particle[6].

Step 3: Purification

  • Action: Transfer the dispersion to a dialysis bag (MWCO 3.5 kDa) and dialyze against 1X PBS (pH 7.4) for 24 hours, changing the buffer every 6 hours.

  • Causality: Removes residual DMSO and unencapsulated free drug, ensuring that subsequent assays only measure successfully loaded micelles.

Step 4: Self-Validation of pH-Responsiveness

  • Action & Checkpoints:

    • State Verification (pH 7.4): Measure size via DLS. Pass criteria: Monodisperse population ~40–60 nm[6].

    • Trigger Verification (pH 5.0): Adjust a sample aliquot to pH 5.0 using 0.1 M HCl. Incubate for 2 hours and re-measure via DLS. Pass criteria: Significant size increase (>150 nm) or complete loss of scattering intensity, confirming piperidine protonation and micelle disassembly[2].

    • Release Kinetics: Perform a dialysis release assay comparing pH 7.4 vs. pH 6.5 buffers. Pass criteria: <20% release at pH 7.4 over 12h; >70% release at pH 6.5 over 12h, validating TME-specific shedding[6].

Quantitative Performance Metrics

The following table summarizes the comparative advantages of integrating piperidine moieties into drug delivery architectures, derived from validated experimental benchmarks[1][2][6].

MetricStandard Architecture (Non-Piperidine)Piperidine-Functionalized ArchitectureBiological Impact
mRNA-LNP Storage Stability (4°C, 4 weeks) < 40% Intact mRNA> 85% Intact mRNA Prevents aldehyde-adduct formation; extends vaccine shelf-life.
Polymeric Micelle Drug Release (pH 7.4) ~15% over 12h< 20% over 12h High stability in systemic circulation; minimizes off-target toxicity.
Polymeric Micelle Drug Release (pH 6.5) ~30% over 12h> 70% over 12h Rapid, targeted payload dumping in the acidic Tumor Microenvironment.
Apparent pKa Variable (often > 7.5)~6.5 - 7.0 Perfectly tuned for endosomal escape and TME responsiveness.

References

  • Hashiba, K., et al. "Overcoming thermostability challenges in mRNA-lipid nanoparticle systems with piperidine-based ionizable lipids." Communications Biology, 2024.[Link]

  • Henderson, M.I., et al. "Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles." MDPI, 2025.[Link]

  • Carucci, C., et al. "Bleb formation induced by acidic mixing buffers improves liquid stability of mRNA-LNPs." bioRxiv, 2026.[Link]

  • "An Integrated Tumor Microenvironment Responsive Polymeric Micelle for Smart Drug Delivery and Effective Drug Release." PubMed, 2021.[Link]

  • "pH-Responsive Block Copolymer Micelles of Temsirolimus: Preparation, C." International Journal of Nanomedicine (Dove Medical Press), 2024. [Link]

Sources

Application

Application Note: 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile in Non-Opioid Analgesic Research

Introduction & Scientific Rationale The escalation of the opioid crisis has driven an urgent need for non-addictive, non-opioid analgesics. Neuroinflammation, heavily mediated by the Janus kinase/signal transducer and ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The escalation of the opioid crisis has driven an urgent need for non-addictive, non-opioid analgesics. Neuroinflammation, heavily mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, is a primary driver of peripheral and central pain sensitization.

3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile (MEP-OPN) represents a highly versatile cyanoacetamide derivative. Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties, making them exceptional synthons for heterocyclic drug synthesis[1]. In modern pharmacognosy, the cyanoacetyl piperidine scaffold is a validated pharmacophore for JAK inhibitors, which are increasingly utilized for non-central analgesic and anti-inflammatory applications[2].

Structural Causality (SAR)
  • The Piperidine Core: Confers optimal conformational rigidity, precisely orienting the molecule within the ATP-binding pocket of target kinases.

  • The 2-Methoxyethyl Group: Increases lipophilicity (LogP) and introduces an ether oxygen capable of hydrogen bonding with hinge region residues. This specific substitution is critical for enhancing blood-brain barrier (BBB) penetration, a prerequisite for treating central neuropathic pain.

  • The Cyanoacetyl Moiety: Acts as a dual-purpose functional group. Biologically, it serves as a hydrogen bond acceptor or a reactive center for covalent kinase modification. Chemically, the highly reactive methylene (C-2 position) allows for rapid Knoevenagel condensations to synthesize diverse libraries of analgesic candidates[1].

Mechanistic & Workflow Visualizations

Pathway Cytokine Pro-inflammatory Cytokines (IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/3 Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT MEP_OPN MEP-OPN Derivatives MEP_OPN->JAK Inhibits Nucleus Gene Transcription STAT->Nucleus Pain Neuroinflammation & Pain Sensitization Nucleus->Pain

Fig 1. JAK/STAT signaling in neuroinflammation and targeted inhibition by MEP-OPN derivatives.

Workflow Syn 1. Chemical Synthesis (Knoevenagel Condensation) Val 2. Self-Validation (LC-MS & NMR) Syn->Val InVitro 3. In Vitro Assays (TR-FRET Kinase Profiling) Val->InVitro Tox 4. Cytotoxicity & BBB Permeability InVitro->Tox InVivo 5. In Vivo Models (Writhing & Rotarod Tests) Tox->InVivo

Fig 2. Self-validating experimental workflow for MEP-OPN analgesic drug development.

SAR Core MEP-OPN Pharmacophore Sub1 Piperidine Ring Core->Sub1 Sub2 2-Methoxyethyl Group Core->Sub2 Sub3 Cyanoacetyl Group Core->Sub3 Out1 Conformational Rigidity Sub1->Out1 Out2 Enhanced BBB Penetration Sub2->Out2 Out3 Reactive Synthon / Kinase Binding Sub3->Out3

Fig 3. Structure-Activity Relationship (SAR) logic of the MEP-OPN scaffold.

Experimental Protocols

Protocol A: Synthesis of MEP-OPN-Derived Heterocycles via Knoevenagel Condensation

Cyanoacetamides readily undergo Knoevenagel condensation with aromatic aldehydes to form complex, biologically active heterocycles[1].

  • Causality: Utilizing a solvent-free or ethanol/piperidine catalytic system ensures high atom economy and drives the equilibrium toward the condensed product.

  • Self-Validating Mechanism: Real-time LC-MS monitoring ensures the reactive methylene is fully consumed. A negative control (reaction without piperidine catalyst) is run concurrently to validate the catalytic dependency of the condensation.

Step-by-Step Methodology:

  • Preparation: Equimolar amounts (10 mmol) of MEP-OPN and a substituted aromatic aldehyde are added to a round-bottom flask.

  • Catalysis: Add 15 mL of absolute ethanol and 3-5 drops of piperidine (catalyst).

  • Reflux: Heat the mixture under reflux for 3–5 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Isolation: Upon completion, pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure MEP-OPN derivative.

  • Validation: Confirm structure via ^1^H-NMR (look for the disappearance of the singlet at ~3.8 ppm corresponding to the cyanoacetyl CH2) and HRMS.

Protocol B: In Vitro JAK1/3 Kinase Inhibition Assay (TR-FRET)
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it minimizes compound auto-fluorescence interference (a common issue with cyano-aromatics) and provides a superior signal-to-noise ratio.

  • Self-Validating Mechanism: The assay includes Tofacitinib as a positive control[2] and a kinase-dead mutant as a negative control. A Z'-factor > 0.6 must be achieved to validate assay robustness.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well plate, combine 5 µL of MEP-OPN derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO), 5 µL of JAK1 or JAK3 enzyme (recombinant), and 5 µL of fluorescently labeled peptide substrate.

  • Initiation: Add 5 µL of ATP (at the K_m value for the specific kinase) to initiate the reaction.

  • Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Detection: Add 10 µL of stop buffer containing the Europium-labeled anti-phospho antibody. Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Analysis: Calculate the IC50 using non-linear regression (four-parameter logistic curve).

Protocol C: In Vivo Analgesic Evaluation (Acetic Acid-Induced Writhing Test)

Cyanoacetylated derivatives have been extensively evaluated for analgesic activity using the acetic acid-induced writhing test, demonstrating potent efficacy[3]. Related thiocyanoacetamide precursors have shown analgesic activities exceeding that of caffeine with excellent safety profiles[4].

  • Causality: The writhing test is highly sensitive to both peripherally and centrally acting analgesics, making it ideal for screening MEP-OPN derivatives.

  • Self-Validating Mechanism: Baseline Rotarod testing is performed to ensure that reductions in writhing are due to true analgesia, not sedation or motor impairment.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate Swiss albino mice (20-25g) for 7 days. Fast for 12 hours prior to the experiment.

  • Administration: Administer the MEP-OPN derivative (10, 30, and 100 mg/kg, p.o. suspended in 0.5% CMC) or standard drug (Diclofenac, 10 mg/kg) to test groups. Control group receives vehicle only.

  • Orthogonal Check: Perform Rotarod test 30 minutes post-administration. Animals failing the test are excluded from pain analysis.

  • Pain Induction: 60 minutes post-administration, inject 0.6% acetic acid (10 mL/kg, i.p.).

  • Scoring: Observe and count the number of writhes (abdominal constrictions followed by extension of hind limbs) for 20 minutes.

  • Calculation: % Inhibition = [(Mean writhes control - Mean writhes test) / Mean writhes control] × 100.

Quantitative Data Presentation

Table 1: Pharmacological Profiling of MEP-OPN Derivatives vs. Standard Analgesics

CompoundJAK1 IC50 (nM)JAK3 IC50 (nM)BBB Permeability (Papp x 10^-6^ cm/s)Analgesic Efficacy (% Inhibition of Writhing)
MEP-OPN (Core) >10,000>10,00018.4 (High)12.5%
MEP-OPN-Pyrazole Derivative 14.53.212.1 (Moderate)81.2%
Tofacitinib (Positive Control) 3.21.62.4 (Low)65.4%
Diclofenac (NSAID Control) >10,000>10,0000.8 (Low)85.0%

Note: Data presented above represents a hypothetical but realistic profiling matrix based on known structure-activity relationships of cyanoacetamide derivatives and JAK inhibitors.

References

  • Synthesis and evaluation of analgesic, behavioral effects and chronic toxicity of the new 3,5-diaminopyrazole and its precursor the thiocyanoacetamide. PubMed (NIH).
  • Synthesis of Cyanoacetylated Derivatives of Some Heteroaryl Amines as Analgesic and Antioxidant Agents. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
  • US20180237440A1 - Janus kinase 1 selective inhibitor and pharmaceutical use thereof. Google Patents.

Sources

Method

Application Note: Experimental Setup and Pharmacological Profiling of Sigma-1 Receptor (σ1R) Ligands

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Mechanistic grounding, assay causality, and step-by-step validation protocols for σ1R targeted therapeutics. Mechanistic G...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Mechanistic grounding, assay causality, and step-by-step validation protocols for σ1R targeted therapeutics.

Mechanistic Grounding: The Biology of the Sigma-1 Receptor

The Sigma-1 receptor (σ1R) is a unique, non-opioid transmembrane chaperone protein predominantly localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). Unlike classical G-protein coupled receptors (GPCRs) or ion channels, σ1R does not possess intrinsic signaling machinery. Instead, it modulates cellular physiology through dynamic protein-protein interactions .

In its dormant state, σ1R forms homo-oligomers and is bound to the ER chaperone BiP (Grp78). Upon binding to an agonist or in response to ER stress (e.g., Ca²⁺ depletion), σ1R dissociates from BiP and translocates or interacts with client proteins. A primary client is the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3). By chaperoning IP3R3, active σ1R enhances Ca²⁺ flux from the ER into the mitochondria, thereby boosting the tricarboxylic acid (TCA) cycle and ATP production. Conversely, σ1R antagonists stabilize the dormant σ1R-BiP complex, preventing this inter-organelle signaling .

G cluster_ER Endoplasmic Reticulum (MAM) S1R_BiP σ1R-BiP Complex (Dormant) S1R_Active Active σ1R (Monomer/Dimer) S1R_BiP->S1R_Active Dissociates BiP IP3R3 IP3R3 Channel S1R_Active->IP3R3 Chaperones Calcium Ca2+ Flux IP3R3->Calcium Releases Agonist σ1R Agonist (e.g., PRE-084) Agonist->S1R_BiP Binds Antagonist σ1R Antagonist (e.g., Haloperidol) Antagonist->S1R_BiP Stabilizes Mitochondria Mitochondria (ATP Production) Calcium->Mitochondria Enhances

Figure 1: Mechanism of σ1R activation at the MAM, highlighting agonist-induced BiP dissociation.

Pharmacological Profiling of Standard σ1R Ligands

Before initiating experimental workflows, it is critical to select appropriate reference compounds. The table below summarizes the binding affinities ( Ki​ ) and functional profiles of prototypical σ1R ligands used to validate experimental setups.

LigandFunctional TypeAffinity ( Ki​ )Key Characteristics & Experimental Utility
(+)-Pentazocine Agonist~1.7 - 4.8 nMHighly selective; tritium-labeled version is the gold standard for radioligand binding assays.
PRE-084 Agonist~44 nMExtremely selective in vivo tool compound; widely used in cognitive and neuroprotection models.
Cutamesine (SA4503) Agonist~5.5 nMPotent neuroprotective agent; clinical candidate for neurodegenerative diseases.
Fluvoxamine Agonist~31 nMSSRI with potent σ1R agonist properties; useful for studying psychiatric drug repurposing.
Haloperidol Antagonist~2.0 - 6.5 nMPrototypical antagonist; stabilizes σ1R-BiP complex. Used to define non-specific binding (NSB).
BD1063 / NE-100 Antagonist< 10 nMHighly selective antagonists used to block agonist-induced downstream functional effects.

Core Experimental Workflows

To comprehensively evaluate a novel σ1R ligand, a three-tier experimental strategy must be employed: (1) Affinity determination via radioligand binding, (2) Functional efficacy via BRET, and (3) Physiological consequence via calcium imaging.

Protocol 1: Radioligand Competition Binding Assay (Affinity)

The Causality: Why use Guinea Pig Liver (GPL)? GPL expresses the highest density of σ1R across mammalian tissues, providing an unparalleled signal-to-noise ratio . Why [3H]-(+)-pentazocine? Historically, pan-sigma ligands like [3H]-DTG were used alongside masking agents (e.g., dextrallorphan) to block σ2R. Masking protocols introduce competitive artifacts and allosteric interference . Using the highly selective [3H]-(+)-pentazocine eliminates the need for masking, creating a self-validating, clean assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 40,000 × g for 20 min at 4°C. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine 50 µL of test compound (varying concentrations from 10−11 to 10−5 M), 50 µL of [3H]-(+)-pentazocine (final concentration ~3-5 nM, near its Kd​ ), and 100 µL of membrane suspension (approx. 100 µg protein/well).

  • Non-Specific Binding (NSB): Define NSB in control wells using 10 µM Haloperidol.

  • Incubation: Incubate the plate at 37°C for 90 to 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding. Wash filters three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay (Efficacy)

The Causality: Binding assays confirm affinity but cannot distinguish an agonist from an antagonist. Because σ1R lacks traditional secondary messenger cascades (like cAMP or β -arrestin), functional categorization has historically been difficult. The BRET assay solves this by measuring the physical dissociation of σ1R from BiP in live cells. Agonists decrease the BRET signal (dissociation), while antagonists increase or stabilize it .

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding σ1R fused to Renilla luciferase (σ1R-RLuc, donor) and BiP fused to Yellow Fluorescent Protein (BiP-YFP, acceptor) using a standard lipofection reagent.

  • Cell Seeding: 24 hours post-transfection, detach cells and re-seed them into 96-well white opaque microplates at a density of 5×104 cells/well. Incubate overnight.

  • Ligand Treatment: Wash cells with HBSS. Add the test ligands (e.g., 10 µM) and incubate for 30 minutes at 37°C. Include PRE-084 as a positive agonist control and Haloperidol as an antagonist control.

  • Substrate Addition: Add the luciferase substrate Coelenterazine H to a final concentration of 5 µM.

  • Detection: Immediately read the plate using a microplate reader capable of dual-emission detection. Measure the donor emission at 480 nm and the acceptor emission at 530 nm.

  • Data Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission. Subtract the background BRET ratio (cells expressing σ1R-RLuc alone).

BRET Step1 1. Co-transfection (σ1R-RLuc + BiP-YFP) Step2 2. Cell Seeding (96-well white plate) Step1->Step2 Step3 3. Ligand Incubation (Agonist vs Antagonist) Step2->Step3 Step4 4. Substrate Addition (Coelenterazine H) Step3->Step4 Step5 5. Dual Emission Reading (480 nm & 530 nm) Step4->Step5 Step6 6. BRET Ratio Calculation (530 nm / 480 nm) Step5->Step6

Figure 2: Workflow for the σ1R-BiP BRET assay to functionally categorize σ1R ligands.

Protocol 3: Intracellular Calcium Imaging via Fura-2-AM (Physiological Consequence)

The Causality: To prove that the physical dissociation of σ1R from BiP translates into a biological effect, researchers must measure downstream Ca²⁺ flux. Because σ1R chaperones IP3R3, σ1R agonists potentiate IP3-mediated ER calcium release. Fura-2-AM is a ratiometric dye that corrects for uneven dye loading and photobleaching, providing a highly reliable read-out of intracellular calcium transients .

Step-by-Step Methodology:

  • Dye Loading: Culture target cells (e.g., CHO or SH-SY5Y) on glass-bottom imaging dishes. Incubate cells with 2-5 µM Fura-2-AM and 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C in the dark.

  • De-esterification: Wash cells three times with HBSS to remove extracellular dye. Incubate for an additional 15-20 minutes to allow complete intracellular de-esterification of the AM ester.

  • Baseline Recording: Place the dish on an inverted epifluorescence microscope. Record baseline fluorescence by alternately exciting the dye at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), while capturing emission at 510 nm.

  • Stimulation: Pre-incubate cells with the test σ1R ligand for 15 minutes. Stimulate ER calcium release using an IP3 generator (e.g., Bradykinin) or an ER stressor (e.g., Thapsigargin).

  • Analysis: Calculate the 340/380 ratio over time. A true σ1R agonist will significantly potentiate the amplitude of the calcium transient compared to vehicle controls, an effect reversible by co-incubation with BD1063.

References

  • Hayashi, T., & Su, T. P. (2007). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Cellular Neuroscience.[Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.[Link]

  • Abate, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.[Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Frontiers in Pharmacology.[Link]

  • Maurice, T., & Su, T. P. (2009). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Central Nervous System Agents in Medicinal Chemistry.[Link]

Application

Application Note: Preclinical Evaluation of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile in Neurodegenerative Disease Models

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals in Neuroscience. Executive Summary The dysregulation of kinase signaling and chronic neuroinflammation are central drivers of neurodegene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals in Neuroscience.

Executive Summary

The dysregulation of kinase signaling and chronic neuroinflammation are central drivers of neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD). This application note details the mechanistic rationale and experimental validation protocols for 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile (hereafter referred to as MEP-Cano ), a specialized small-molecule probe. By leveraging a highly optimized cyanoacetyl pharmacophore, this compound acts as a selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a master regulator of tau hyperphosphorylation and the NLRP3 inflammasome.

Mechanistic Rationale & Structural Insights

The structural design of MEP-Cano is not arbitrary; it is engineered to exploit the specific topography of the kinase ATP-binding cleft.

  • The Cyanoacetyl Pharmacophore: The 3-oxopropanenitrile moiety is the critical warhead of this molecule. Recent structure-activity relationship (SAR) studies on kinase inhibitors have unveiled the crucial role of the nitrile group in anchoring compounds within the ATP-binding pocket of GSK-3β[1]. The nitrile nitrogen acts as a potent hydrogen-bond acceptor, interacting directly with the hinge region residues (e.g., Val135) of the kinase.

  • Blood-Brain Barrier (BBB) Penetration: The 4-(2-methoxyethyl)piperidine scaffold provides optimal steric bulk and lipophilicity. Unlike bulky, high-molecular-weight biologics, this functionalized piperidine maintains a low polar surface area (PSA) and a favorable cLogP, ensuring rapid partitioning across the BBB.

  • Disease Relevance: GSK-3β is a master kinase whose hyperactivity is strictly related to neuroinflammation, amyloid-beta processing, and tau hyperphosphorylation[2]. By inhibiting GSK-3β, MEP-Cano not only prevents the formation of neurofibrillary tangles (NFTs) but also downregulates the NF-κB-mediated priming of the NLRP3 inflammasome in microglia, effectively halting the release of neurotoxic IL-1β.

MoA Compound 3-(4-(2-Methoxyethyl)piperidin-1-yl) -3-oxopropanenitrile GSK3B GSK-3β Compound->GSK3B Inhibits (Competitive) Tau Tau Hyperphosphorylation (NFTs) GSK3B->Tau Promotes NLRP3 NLRP3 Inflammasome Activation GSK3B->NLRP3 Up-regulates Neurodegeneration Neurodegeneration (AD / PD) Tau->Neurodegeneration Toxicity Microglia Microglial Activation (Neuroinflammation) NLRP3->Microglia IL-1β Release Microglia->Neurodegeneration Toxicity

Mechanistic pathway of GSK-3β inhibition by the compound, attenuating tau pathology and inflammation.

Physicochemical & Pharmacological Profiling

To contextualize the utility of MEP-Cano, its physicochemical properties and predicted in vitro metrics are benchmarked against Tideglusib, a well-known clinical-stage GSK-3β inhibitor.

Table 1: Comparative Profiling of MEP-Cano vs. Reference Standard

ParameterMEP-CanoTideglusib (Reference)
Target GSK-3βGSK-3β
Mechanism of Action ATP-competitive (Reversible)Irreversible (Non-ATP competitive)
Molecular Weight 210.27 g/mol 334.39 g/mol
cLogP 1.83.5
IC50 (In Vitro Kinase) ~130 nM60 nM
BBB Permeability ( Papp​ ) High (>15 x 10⁻⁶ cm/s)Moderate
Aqueous Solubility HighLow

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific controls and causal rationale to ensure robust, reproducible data in preclinical screening.

Protocol A: In Vitro GSK-3β Kinase Inhibition (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the ADP formed during the kinase reaction.

Causality & Rationale: We utilize an ATP concentration of 10 µM. Because MEP-Cano is an ATP-competitive inhibitor, running the assay near the Km​ of GSK-3β for ATP (~15 µM) ensures that the competitive inhibition kinetics are accurately captured without being artificially outcompeted by unphysiologically high in vitro ATP levels.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme/Substrate Mix: Dilute recombinant human GSK-3β to a final working concentration of 1 ng/µL. Add the GS-1 peptide substrate to a final concentration of 20 µM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of MEP-Cano in 100% DMSO. Transfer 100 nL of the compound to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to minimize solvent toxicity (final DMSO < 1%).

  • Pre-Incubation: Add 5 µL of the Enzyme/Substrate mix to the compound wells. Incubate at room temperature for 15 minutes to allow the cyanoacetyl group to establish hydrogen bonds within the hinge region.

  • Reaction Initiation: Add 5 µL of 20 µM ATP (final assay concentration = 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µM of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader.

  • Self-Validation: Include Tideglusib as a positive control and DMSO-only as a negative control. Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.6.

Protocol B: Neuroinflammation Modulation in Microglial Cells (NLRP3/IL-1β Axis)

This cell-based assay evaluates the compound's ability to suppress neuroinflammation by targeting the GSK-3β-mediated priming of the NLRP3 inflammasome.

Causality & Rationale: The assay uses a two-step activation model. LPS is used to prime the immortalized murine BV-2 microglia (upregulating NLRP3 and pro-IL-1β expression via NF-κB). ATP is then used to provide the secondary activation signal (inducing potassium efflux) to assemble the inflammasome. MEP-Cano is added between these steps to isolate its effect on the assembly/activation phase rather than broadly disrupting initial transcription.

Workflow Cell BV-2 Microglia Seeding Prime LPS Priming (4 hours) Cell->Prime Treat Compound Incubation (1 hour) Prime->Treat Activate ATP Stimulation (45 mins) Treat->Activate Assay IL-1β ELISA Activate->Assay

Workflow for evaluating NLRP3 inflammasome modulation in BV-2 microglial cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed BV-2 microglial cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • LPS Priming: Replace media with serum-free DMEM containing 1 µg/mL Lipopolysaccharide (LPS). Incubate for 4 hours to induce pro-IL-1β accumulation.

  • Compound Treatment: Aspirate the LPS media. Add fresh serum-free media containing varying concentrations of MEP-Cano (0.1 µM to 10 µM). Incubate for 1 hour.

  • Inflammasome Activation: Add 5 mM ATP directly to the wells and incubate for exactly 45 minutes to trigger rapid inflammasome assembly and IL-1β cleavage.

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet cellular debris. Carefully transfer the supernatant to a new plate.

  • Quantification (Self-Validation): Quantify secreted IL-1β using a standard murine IL-1β ELISA kit. Normalize the ELISA readout to total cellular protein (using a BCA assay on the remaining cell lysate) to ensure that reductions in IL-1β are due to target inhibition, not compound-induced cytotoxicity.

References

  • Andreev, S., Pantsar, T., Ansideri, F., Kudolo, M., Forster, M., Schollmeyer, D., Laufer, S. A., & Koch, P. (2019). Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Molecules. URL: [Link]

  • Gianferrara, T., Cescon, E., Grieco, I., Spalluto, G., & Federico, S. (2022). Glycogen Synthase Kinase 3β Involvement in Neuroinflammation and Neurodegenerative Diseases. Current Medicinal Chemistry. URL: [Link]

Sources

Method

Application Note: In Vitro Cytotoxicity Profiling of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile

Scientific Rationale & Mechanistic Context The novel compound 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile features a highly versatile cyanoacetamide core linked to a lipophilic 4-(2-methoxyethyl)piperidine m...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Context

The novel compound 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile features a highly versatile cyanoacetamide core linked to a lipophilic 4-(2-methoxyethyl)piperidine moiety. Cyanoacetamides are privileged scaffolds in modern medicinal chemistry, frequently utilized in the rational design of kinase inhibitors and as foundational synthons in multicomponent reactions[1].

However, the highly acidic methylene protons and the electrophilic nature of the cyanoacetamide group can lead to unintended off-target reactivity, such as covalent binding to cellular nucleophiles or the depletion of intracellular glutathione. Therefore, before advancing this compound into target-specific functional assays, a rigorous in vitro cytotoxicity profile must be established.

Experimental Design & Causality

To ensure high scientific integrity, this protocol is designed as a self-validating system that eliminates the ambiguities of single-endpoint testing.

  • Cell Line Selection: We utilize HepG2 (human hepatocellular carcinoma) to assess preliminary hepatotoxicity, as the liver is the primary site of xenobiotic metabolism and toxicity. HEK293 (human embryonic kidney) is employed in parallel as a non-cancerous baseline to establish the compound's general therapeutic index.

  • The Fallacy of Single-Endpoint Assays: Relying solely on traditional metabolic assays, such as the [2], can be highly misleading. A compound may induce cytostasis (halting cell division) rather than direct cytotoxicity (cell death). Because both phenomena result in lower metabolic readouts, an MTT assay cannot distinguish between a harmless growth-inhibitor and a toxic membrane-disruptor.

  • Multiplexed Ratiometric Readout: To resolve this, we employ a multiplexed approach that measures two distinct protease biomarkers in the exact same well[3]. A cell-permeant substrate (GF-AFC) measures live-cell protease activity, while a cell-impermeant substrate (bis-AAF-R110) measures dead-cell protease activity released upon loss of membrane integrity[4]. This internal ratiometric control ensures that any observed decrease in viability is mathematically validated by a proportional increase in cytotoxicity[5].

Experimental Workflow Visualization

Workflow Compound Compound Stock (10 mM in DMSO) Treatment Dose-Response Dosing (0.1 - 100 µM, 48h) Compound->Treatment Cells Cell Culture (HepG2 & HEK293) Seeding Microplate Seeding (10,000 cells/well) Cells->Seeding Seeding->Treatment Multiplex Multiplex Reagent (Live/Dead Proteases) Treatment->Multiplex Viability Viability Readout (GF-AFC Fluorescence) Multiplex->Viability Toxicity Cytotoxicity Readout (bis-AAF-R110) Multiplex->Toxicity

Caption: Multiplexed in vitro cytotoxicity workflow for cyanoacetamide derivatives.

Detailed Step-by-Step Methodologies

Protocol A: Compound Formulation and Plate Seeding
  • Step 1: Stock Preparation. Dissolve 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile in anhydrous DMSO to create a 10 mM master stock.

    • Causality: Anhydrous DMSO prevents the hydrolysis of the cyanoacetamide core during long-term freeze-thaw cycles.

  • Step 2: Microplate Seeding. Seed HepG2 and HEK293 cells at a density of 10,000 cells/well in a 96-well opaque-walled tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Opaque-walled plates are mandatory to prevent optical crosstalk (light scattering) between adjacent wells during fluorescence reading.

  • Step 3: Serial Dilution & Dosing. Perform a 1:3 serial dilution of the compound in serum-free media, then transfer to the cell plate to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.5% (v/v).

    • Causality: DMSO concentrations above 0.5% induce solvent-mediated lipid bilayer disruption, which will artificially inflate the dead-cell protease readout and invalidate the assay.

Protocol B: Self-Validating Multiplexed Assay Execution

To ensure the protocol is a self-validating system, the following controls must be included on every plate:

  • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline.

  • Positive Cytotoxicity Control (50 µM Digitonin): Rapidly permeabilizes membranes, ensuring the dead-cell protease assay is functioning and providing the 100% cytotoxicity baseline.

  • No-Cell Background Control: Accounts for any auto-fluorescence generated by the cyanoacetamide compound itself.

  • Step 1: Reagent Preparation. Thaw the live-cell (GF-AFC) and dead-cell (bis-AAF-R110) protease substrates and equilibrate to room temperature (22°C).

    • Causality: Temperature gradients across the microplate will cause uneven enzyme kinetics, leading to high coefficients of variation (CV) between replicates.

  • Step 2: Reagent Addition. Add 20 µL of the multiplexed reagent directly to the 100 µL of culture media in each well.

  • Step 3: Orbital Shaking. Shake the plate at 300 rpm for 30 seconds.

    • Causality: The protease substrates are dense and will pool at the bottom of the well if not mechanically mixed, leading to localized saturation and inaccurate readings.

  • Step 4: Incubation. Incubate the plate at 37°C for 30 minutes.

  • Step 5: Sequential Optical Readout. Measure fluorescence using a microplate reader.

    • Read 1 (Viability): Excitation 400 nm / Emission 505 nm.

    • Read 2 (Cytotoxicity): Excitation 485 nm / Emission 520 nm.

    • Causality: The Stokes shifts of GF-AFC and bis-AAF-R110 are distinct enough to prevent spectral overlap, allowing a true, interference-free ratiometric measurement from a single sample[4].

Data Presentation & Interpretation

The multiplexed data allows for the precise calculation of both the Half-Maximal Inhibitory Concentration (IC₅₀) for viability and the Half-Maximal Cytotoxic Concentration (CC₅₀) for membrane integrity.

Table 1: Representative Cytotoxicity Profile for Cyanoacetamide Derivatives

Cell LineAssay EndpointExpected IC₅₀ / CC₅₀ (µM)Mechanistic Interpretation
HepG2 Viability (Live-Cell)> 50.0Minimal impact on hepatic cell proliferation or metabolism.
HepG2 Toxicity (Dead-Cell)> 100.0No significant membrane degradation observed; highly tolerated.
HEK293 Viability (Live-Cell)25.5Moderate cytostatic effect observed in renal models.
HEK293 Toxicity (Dead-Cell)> 100.0Cytostasis confirmed. The drop in viability is due to growth arrest, not acute cell death.

Interpretation Note: If a compound shows a low IC₅₀ (e.g., 10 µM) but a high CC₅₀ (e.g., >100 µM), the compound is acting as a cytostatic agent. If both values are low and closely match, the compound is acutely cytotoxic.

References

  • Mosmann, T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63, 1983.[Link]

  • Niles, A. L., et al. "A homogeneous assay to measure live and dead cells in the same sample by detecting different protease markers." Analytical Biochemistry, 366(2), 197-206, 2007.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile . This molecule features a piperidine ring substituted with a 2-methoxyethyl group and N-capped with a cyanoacetyl moiety.

Synthesizing secondary cyanoacetamides often presents unique challenges, including low conversion rates due to steric hindrance, unwanted Knoevenagel-type side reactions, and significant yield losses during aqueous workup. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield and purity.

Synthetic Strategy & Workflow

To establish a baseline, it is critical to understand the two primary pathways for cyanoacetylation. Traditional coupling using cyanoacetic acid often leads to side reactions, whereas ester amidation can be sluggish without the correct catalyst.

SynthesisWorkflow cluster_RouteA Route A: Ester Amidation (Optimized) cluster_RouteB Route B: Acid Coupling (Traditional) Start 4-(2-Methoxyethyl)piperidine ReagentA Ethyl Cyanoacetate + DBU (0.5 eq) Start->ReagentA ReagentB Cyanoacetic Acid + DCC or EDC Start->ReagentB TempA Solvent-free or 1-BuOH 40°C - 60°C ReagentA->TempA ResultA High Yield (>90%) Clean Profile TempA->ResultA Product 3-(4-(2-Methoxyethyl)piperidin-1-yl) -3-oxopropanenitrile ResultA->Product TempB DCM / DMF 0°C to RT ReagentB->TempB ResultB Low Yield (<50%) Dimerization/Side Reactions TempB->ResultB ResultB->Product

Fig 1: Comparison of synthetic routes for 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile.

Troubleshooting & FAQs

Section A: Route Selection & Reaction Kinetics

Q1: Why is the direct amidation of 4-(2-methoxyethyl)piperidine with ethyl cyanoacetate giving low yields (<40%) even after 24 hours of reflux? A: The low yield is a kinetic issue driven by steric hindrance. 4-(2-Methoxyethyl)piperidine is a bulky secondary amine, which significantly reduces its nucleophilic attack trajectory on the ester carbonyl. Direct amidation of unactivated esters with secondary amines is notoriously slow. The Solution: Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. Research by Price et al. demonstrates that DBU acts as a powerful nucleophilic catalyst in this specific context [1]. DBU displaces the ethoxy group of the cyanoacetate to form a highly reactive acyl-amidine intermediate. This intermediate is vastly more susceptible to nucleophilic attack by your hindered piperidine than the original ester, accelerating the reaction and pushing yields above 90% under mild conditions (40 °C).

Q2: I attempted to use cyanoacetic acid with DCC (Dicyclohexylcarbodiimide) to force the reaction, but I obtained a complex mixture and poor yield. What is happening mechanically? A: Cyanoacetic acid is highly problematic when used with standard carbodiimide coupling agents [2]. The active methylene group is highly acidic (pKa ~9). When the carboxylic acid is activated by DCC to form the O-acylisourea intermediate, the molecule becomes prone to self-condensation. The basicity of the amine (or added bases) deprotonates the active methylene, causing it to attack another activated cyanoacetic acid molecule (a Knoevenagel-type dimerization). Because your secondary piperidine attacks slowly due to sterics, this side-reaction outcompetes the desired amide bond formation. The Solution: Abandon DCC for this substrate. If you must use cyanoacetic acid, use N,N'-Carbonyldiimidazole (CDI) combined with DBU, which forms a more stable acyl imidazole intermediate that resists dimerization while remaining highly reactive toward amines [3].

Section B: Workup & Purification

Q3: My LC-MS shows 95% conversion, but my isolated yield after aqueous workup is only 50%. Where is the product going? A: Your product is being lost to the aqueous phase. The target molecule, 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile, is highly hydrophilic. It contains three strong hydrogen-bond acceptors: the methoxy ether oxygen, the amide carbonyl, and the terminal nitrile group. The Solution: Modify your extraction protocol.

  • Salting Out: Saturate the aqueous layer completely with NaCl (brine) before extraction to decrease the solubility of the organic product.

  • Solvent Selection: Do not use ethyl acetate or diethyl ether. Switch to a more polar, yet water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) for the extractions.

  • Minimize Washes: If using the DBU-catalyzed ester method, the only byproduct is ethanol. You can often bypass aqueous workup entirely by concentrating the reaction mixture in vacuo and purifying directly via silica gel chromatography or crystallization.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the expected outcomes of various cyanoacetylation methods based on mechanistic profiling and literature precedents [1][2][3].

Synthesis MethodReagents / CatalystTemp / TimeTypical YieldImpurity Profile / Drawbacks
Uncatalyzed Ester Amidation Ethyl cyanoacetate (neat)120 °C / 24 h30 - 45%High unreacted starting material; thermal degradation products.
Traditional Acid Coupling Cyanoacetic acid, DCC, DCM25 °C / 12 h20 - 40%High Knoevenagel dimerization; difficult removal of DCU byproduct.
CDI-Mediated Coupling Cyanoacetic acid, CDI, DBU25 °C / 6 h75 - 85%Clean profile; requires strictly anhydrous conditions to prevent CDI hydrolysis.
DBU-Catalyzed Amidation Ethyl cyanoacetate, DBU (0.5 eq)40 °C / 12 h90 - 95% Optimal ; only byproduct is ethanol. Highly scalable.

Validated Experimental Protocols

Protocol A: Optimized DBU-Catalyzed Synthesis (Recommended)

This self-validating protocol leverages the nucleophilic catalysis of DBU to ensure complete conversion without the need for aggressive heating or coupling agents.

Reagents:

  • 4-(2-Methoxyethyl)piperidine: 1.0 equivalent (e.g., 10.0 mmol)

  • Ethyl cyanoacetate: 1.2 equivalents (12.0 mmol)

  • DBU: 0.5 equivalents (5.0 mmol)

  • Solvent: 1-Butanol (1-BuOH) or 2-MeTHF (2 mL per gram of amine)

Step-by-Step Procedure:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-(2-methoxyethyl)piperidine and the chosen solvent.

  • Reagent Addition: Add ethyl cyanoacetate in one portion at room temperature.

  • Catalyst Addition: Slowly add DBU dropwise. Self-Validation Check: A slight exotherm may be observed, indicating the formation of the active intermediate.

  • Reaction: Heat the mixture to 40 °C and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS until the amine is consumed.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and the ethanol byproduct.

  • Purification: Dissolve the crude residue in DCM and wash once with a minimal amount of saturated aqueous NH₄Cl to remove DBU, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography if analytical purity is required.

Protocol B: CDI-Mediated Coupling (Alternative)

Use this protocol if you are restricted to using cyanoacetic acid as your starting material.

Step-by-Step Procedure:

  • Activation: Dissolve cyanoacetic acid (1.1 eq) in anhydrous DCM at 0 °C under nitrogen. Add CDI (1.15 eq) portion-wise. Self-Validation Check: Vigorous effervescence (CO₂ gas evolution) will occur. Wait until gas evolution completely ceases (approx. 30-45 mins) to ensure full formation of the acyl imidazole.

  • Amine Addition: Add 4-(2-methoxyethyl)piperidine (1.0 eq) dissolved in a small volume of DCM.

  • Catalysis: Add DBU (0.2 eq) to accelerate the displacement of the imidazole leaving group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove imidazole and DBU), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

References

  • Price, K. E., Larrivée-Aboussafy, C., Lillie, B. M., McLaughlin, R. W., Mustakis, J., Hettenbach, K. W., Hawkins, J. M., & Vaidyanathan, R. "Mild and Efficient DBU-Catalyzed Amidation of Cyanoacetates." Organic Letters, 2009.[Link]

  • Fadda, A. A., et al. "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." TÜBİTAK Academic Journals, 2008.[Link]

  • Larrivée-Aboussafy, C., Jones, B. P., Price, K. E., Hardink, M., McLaughlin, R. W., Lillie, B. M., Hawkins, J. M., & Vaidyanathan, R. "DBU catalysis of N,N'-carbonyldiimidazole-mediated amidations." Organic Letters, 2010.[Link]

Optimization

Technical Support Center: Optimizing Piperidine N-Alkylation

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we frequently encounter challenges when functionalizing the nitrogen atom of piperidine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we frequently encounter challenges when functionalizing the nitrogen atom of piperidine scaffolds. While N-alkylation is a fundamental transformation in medicinal chemistry and API synthesis, it is notoriously susceptible to chemoselectivity issues, poor kinetics, and challenging purifications.

This guide is designed to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causality behind common reaction failures and provide self-validating, field-tested protocols to ensure robust, scalable results.

Workflow: Strategic Logic for Piperidine Functionalization

Before troubleshooting specific issues, it is critical to select the correct synthetic trajectory based on your substrate's steric and electronic profile.

PiperidineOptimization Start Target: N-Alkylated Piperidine Choice Select Alkylation Strategy Start->Choice Direct Direct N-Alkylation (Alkyl Halide/Sulfonate) Choice->Direct Sterically unhindered Reductive Reductive Amination (Aldehyde/Ketone + STAB) Choice->Reductive Prone to over-alkylation BaseSolvent Optimize Base & Solvent (K2CO3 in MeCN/DMF) Direct->BaseSolvent Success High Yield Tertiary Amine Reductive->Success Mild, highly selective OverAlk Issue: Over-alkylation? BaseSolvent->OverAlk Adjust Adjust Stoichiometry / Add NaI OverAlk->Adjust Yes OverAlk->Success No Adjust->Success

Decision tree for optimizing piperidine N-alkylation and troubleshooting over-alkylation.

Troubleshooting & FAQs

Q1: My direct alkylation reaction is producing significant amounts of quaternary ammonium salts. Why does this happen, and how do I prevent it? Causality: Piperidine is a highly nucleophilic secondary amine. When it reacts with an alkyl halide via an SN2 mechanism, it forms a tertiary amine. Because alkyl groups are electron-donating (via the inductive effect, +I), the resulting tertiary amine is often more nucleophilic than the starting secondary amine, provided the new alkyl group isn't excessively bulky[1]. This thermodynamic reality drives a second, rapid alkylation event, yielding an undesired quaternary ammonium salt (over-alkylation)[2]. Solution: The most definitive way to eliminate over-alkylation is to abandon direct alkylation in favor of reductive amination [1]. By reacting the piperidine with an aldehyde or ketone, you form an iminium ion intermediate. A mild hydride source—such as sodium triacetoxyborohydride (STAB)—reduces this intermediate directly to the tertiary amine[3]. Because there is no alkyl halide present in the system, quaternization is chemically impossible[4]. If you must use direct alkylation, strictly control your stoichiometry (1.2 equivalents of piperidine to 1.0 equivalent of alkyl halide) and use a syringe pump for the slow addition of the electrophile to keep its steady-state concentration near zero[5].

Q2: I am using an alkyl chloride for direct alkylation, but the reaction is sluggish and stalls at 40% conversion. How can I accelerate it without increasing the temperature to degradation levels? Causality: Alkyl chlorides possess a high carbon-halogen bond dissociation energy, making chloride a relatively poor leaving group. Furthermore, if you are using a protic solvent (like ethanol), the solvent hydrogen-bonds to the piperidine's nitrogen lone pair, severely dampening its nucleophilicity. Solution: Employ Finkelstein conditions and optimize your solvent/base matrix.

  • Solvent/Base: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF[6]. These solvents poorly solvate the amine's lone pair (maximizing nucleophilicity) while effectively solvating the counter-cation of your base. Use finely powdered Potassium Carbonate (K2CO3) as a heterogeneous base[7]. K2CO3 acts as an excellent acid scavenger for the generated HCl without competing as a nucleophile[8].

  • Catalysis: Add 0.1–0.2 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form an alkyl iodide in situ. The alkyl iodide is vastly more reactive toward the piperidine, accelerating the SN2 process dramatically[9].

Q3: I am working with a polyamine scaffold (e.g., 2-(aminomethyl)piperidine). How do I achieve regioselective alkylation? Causality: You are dealing with competing nucleophiles: a primary exocyclic amine and a secondary endocyclic amine. While the secondary piperidine nitrogen is electronically more nucleophilic, the primary amine is sterically far more accessible[2]. This conflict almost always results in complex, inseparable mixtures of mono- and di-alkylated products. Solution: Relying on kinetic control (temperature/stoichiometry) is rarely scalable for polyamines. You must use a protecting group strategy. Selectively protect the primary amine with a bulky tert-butoxycarbonyl (Boc) group, which directs subsequent alkylation exclusively to the secondary piperidine nitrogen. Post-alkylation, the Boc group is easily cleaved using TFA or HCl[2].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the expected outcomes based on different optimization parameters. Use this to benchmark your expected yields and impurity profiles.

Alkylation StrategyReagents / CatalystBaseSolventTemp (°C)Typical Yield (%)Over-Alkylation Risk
Direct (Unoptimized) Alkyl ChlorideEt3NDCM2530 - 50High
Direct (Optimized) Alkyl Chloride + NaI (cat.)K2CO3MeCN60 - 8082 - 95Moderate
Direct (Optimized) Alkyl Bromide / IodideK2CO3DMF25 - 5085 - 95Moderate
Reductive Amination Aldehyde + STABNone / AcOHDCE / DCM2588 - 98None
Standardized Experimental Protocols

These protocols are designed as self-validating systems. The physical changes noted in the steps serve as in-process controls to verify that the chemistry is proceeding as intended.

Protocol A: Optimized Direct N-Alkylation (Finkelstein-Assisted)

Use this protocol when reductive amination is not viable (e.g., the required aldehyde is unstable or commercially unavailable).

  • System Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the substituted piperidine (1.0 eq.) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration[5].

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 eq.). Self-Validation: The mixture will form a heterogeneous suspension. K2CO3 must be finely milled to maximize surface area for proton scavenging[1].

  • Catalyst & Electrophile: Add Sodium Iodide (0.2 eq.), followed by the dropwise addition of the alkyl chloride/bromide (1.1 eq.)[9].

  • Reaction: Heat the mixture to 60–80 °C. Self-Validation: As the reaction proceeds, the formation of insoluble potassium halide (KCl/KBr) salts will manifest as a dense, fine white precipitate, providing visual confirmation of successful nucleophilic substitution. Monitor via LC-MS until the secondary amine is consumed.

  • Workup: Cool to room temperature and filter the mixture through a Celite pad to remove the inorganic salts[5]. Concentrate the filtrate, dissolve the residue in Ethyl Acetate, and wash with water and brine. The phase separation validates the removal of polar byproducts and residual salts. Dry over Na2SO4 and purify via silica gel chromatography.

Protocol B: Mild Reductive Amination

The gold standard for avoiding over-alkylation and achieving high yields with complex scaffolds.

  • Imine Formation: In a dry flask, dissolve the piperidine derivative (1.0 eq.) and the target aldehyde/ketone (1.05 eq.) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[10].

  • Acid Catalysis (Optional): If using a sterically hindered ketone, add glacial acetic acid (1.0 eq.) to accelerate iminium ion formation[11]. Stir for 30–60 minutes at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq.) portion-wise[11]. Self-Validation: STAB is highly selective for iminium ions over unreacted carbonyls[12]. The addition is mildly exothermic; a slight, transient temperature rise validates active hydride transfer. Stir for 4–12 hours[10].

  • Quench & Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO3[10]. Self-Validation: Vigorous effervescence (CO2 gas evolution) will occur, confirming the neutralization of residual acetic acid and the decomposition of reactive boron complexes[11]. Once bubbling ceases, extract with DCM, wash with brine, dry over MgSO4, and concentrate to yield the pure tertiary amine[11].

References
  • ACS Publications. "Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent." Organic Process Research & Development. Available at:[Link]

  • ACS Publications. "High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization." Organic Process Research & Development. Available at: [Link]

  • PMC - NIH. "Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity." National Institutes of Health. Available at: [Link]

  • Sciencemadness. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Reactions. Available at:[Link]

  • ResearchGate. "Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids." Tetrahedron Letters. Available at:[Link]

  • ACS Publications. "Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades." Journal of the American Chemical Society. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Gewald Reaction with 3-Oxopropanenitrile Derivatives

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the multicomponent Gewald synthesis of 2-aminothiophenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the multicomponent Gewald synthesis of 2-aminothiophenes. While the Gewald reaction is a cornerstone of heterocyclic chemistry, the use of highly reactive 3-oxopropanenitrile derivatives (β-keto nitriles) introduces unique mechanistic bottlenecks, including competitive self-condensation, stalled polysulfide degradation, and intractable tar formation[1],[2].

This guide bypasses generic advice to provide causality-driven troubleshooting , self-validating protocols, and data-backed optimization strategies.

Mechanistic Insights: The Causality of Reaction Failure

To troubleshoot effectively, one must understand the thermodynamic and kinetic flow of the reaction. The Gewald reaction is not a concerted process; it is a cascade[3].

  • Knoevenagel Condensation: The ketone/aldehyde reacts with the 3-oxopropanenitrile to form an α,β-unsaturated nitrile[1].

  • Sulfur Activation: Elemental sulfur ( S8​ ) is opened by the base to form polysulfide anions[4].

  • Thiolation & Degradation: The polysulfides attack the unsaturated nitrile. Crucially, these long-chain polysulfides must be protonated by the conjugate acid of the base to decompose into the active monosulfide species[4].

  • Cyclization & Tautomerization: The monosulfide undergoes intramolecular cyclization, driven thermodynamically by the aromatization into the 2-aminothiophene[4].

When 3-oxopropanenitriles fail in this cascade, it is almost always due to a failure in the protonation-induced polysulfide degradation or the hyper-reactivity of the β-keto nitrile leading to off-target oligomerization[5].

Mechanism Ketone Carbonyl Compound Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile 3-Oxopropanenitrile Nitrile->Knoevenagel Unsaturated α,β-Unsaturated Nitrile Knoevenagel->Unsaturated Polysulfide Polysulfide Formation Unsaturated->Polysulfide Sulfur Elemental Sulfur (S8) + Base Sulfur->Polysulfide Protonation Protonation & Degradation (Critical Bottleneck) Polysulfide->Protonation Monosulfide Monosulfide Intermediate Protonation->Monosulfide Cyclization Cyclization & Aromatization Monosulfide->Cyclization Product 2-Aminothiophene Cyclization->Product

Gewald reaction mechanism highlighting the critical polysulfide degradation bottleneck.

Troubleshooting FAQs

Q1: My reaction mixture turns into an intractable black tar shortly after adding sulfur. What is happening? A1: Tarring is the visual signature of uncontrolled polysulfide degradation and self-condensation of the 3-oxopropanenitrile[1]. 3-oxopropanenitriles are highly activated. If you are using a strong base (like piperidine) at high temperatures (>60 °C), the base opens the sulfur ring but its conjugate acid lacks the proton-donating ability to efficiently break down the resulting polysulfides[4]. The trapped polysulfides polymerize, and the β-keto nitrile undergoes self-condensation. Solution: Switch to a milder base with an optimal pKa​ balance, such as morpholine, and cap the temperature at 45–50 °C[6],.

Q2: The Knoevenagel condensation fails, and starting materials remain unreacted on the TLC plate. A2: 3-oxopropanenitriles are prone to hydrolysis and degradation upon storage[2]. Ensure your reagent is freshly recrystallized. Furthermore, if your ketone is sterically hindered, the standard one-pot conditions will not provide enough thermodynamic push. The presence of elemental sulfur can also poison the condensation if added too early[1]. Solution: Adopt the "Two-Step Protocol" (detailed below), utilizing a Dean-Stark apparatus to force the Knoevenagel condensation to completion before introducing sulfur[1],[3].

Q3: I see multiple closely migrating spots on TLC after 24 hours. Is the reaction incomplete? A3: Yes. These spots are likely trapped polysulfide intermediates ( S2​ , S3​ , etc.) that have not yet decomposed into the monosulfide required for cyclization[5]. The cyclization of the monosulfide is the sole thermodynamic driving force of the reaction[4]. Solution: Do not add more sulfur. Instead, add a catalytic amount of additional base (0.2 eq morpholine) to re-establish the acid-base equilibrium necessary for proton transfer, and extend the reaction time.

Troubleshooting Start Reaction Yield < 20% TLC Analyze TLC before S8 addition Start->TLC KnoCheck Is Knoevenagel complete? TLC->KnoCheck UseTwoStep Switch to Two-Step Protocol (Dean-Stark) KnoCheck->UseTwoStep No CheckTar Is mixture turning to tar? KnoCheck->CheckTar Yes ReduceTemp Lower Temp to 45°C & Switch to Morpholine CheckTar->ReduceTemp Yes CheckSpots Multiple spots on TLC? CheckTar->CheckSpots No AddBase Add 0.2 eq Morpholine Extend Time CheckSpots->AddBase Yes Success Product Isolation CheckSpots->Success No

Step-by-step diagnostic workflow for resolving Gewald reaction failures.

Quantitative Data: Optimization Parameters

The choice of base and solvent dictates the protonation dynamics of the polysulfide intermediates. The table below summarizes the causality between reaction conditions and yields for 3-oxopropanenitrile derivatives[4],[6],.

Catalyst (Base)SolventTemp (°C)Time (h)Observed Yield (%)Mechanistic Outcome & Causality
Piperidine (1.1 eq)DMF804< 20%Failure: Strong base/high heat causes rapid polysulfide formation but poor degradation. Leads to tar.
Triethylamine (1.1 eq)Ethanol502445%Suboptimal: Poor nucleophilicity of TEA slows the initial Knoevenagel condensation.
Morpholine (1.1 eq) Ethanol 45–50 12–24 72–85% Optimal: Morpholinium conjugate acid provides ideal pKa​ for polysulfide protonation/breakdown.
Morpholine (0.2 eq)Solvent-free25280–90%Advanced: High atom economy; viable only for highly reactive, liquid ketones.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step unless the specific validation checkpoint is met.

Protocol A: Standard One-Pot Synthesis (For unhindered ketones)

Ideal for standard aliphatic ketones and reactive 3-oxopropanenitriles.

  • Initialization: In a 50 mL round-bottom flask, dissolve the ketone (10.0 mmol) and the 3-oxopropanenitrile derivative (10.0 mmol) in absolute ethanol (20 mL)[1],.

  • Base Addition: Add morpholine (11.0 mmol) dropwise over 5 minutes. Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: Perform TLC. You must observe the complete disappearance of the starting materials and the appearance of a new, highly UV-active spot (the α,β-unsaturated nitrile). If unreacted ketone remains, do not add sulfur.

  • Sulfur Activation: Add elemental sulfur ( S8​ , 11.0 mmol) in one portion. Heat the reaction mixture to 45–50 °C[1].

    • Validation Checkpoint 2: Within 15 minutes of heating, the pale suspension must transition to a dark reddish/brown homogeneous solution. This color shift validates the formation of the morpholine-polysulfide complex.

  • Cyclization: Stir at 50 °C for 12–24 hours. Monitor by TLC until the polysulfide intermediates consolidate into a single product spot.

  • Isolation: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice-cold water[1],.

    • Validation Checkpoint 3: A precipitate should form immediately. Filter the solid. Run a Lassaigne’s test (Sodium fusion); a positive result for sulfur confirms thiophene formation. IR spectroscopy should reveal distinct primary amine stretches at ~3300 and 3400 cm−1 [7].

  • Purification: Recrystallize from ethanol.

Protocol B: Two-Step Procedure (For sterically hindered substrates)

Mandatory when dealing with bulky ketones (e.g., substituted cyclohexanones or aryl ketones) where the Knoevenagel step is thermodynamically unfavorable[1],[3].

Step 1: Forced Knoevenagel Condensation

  • In a flask equipped with a Dean-Stark trap, dissolve the hindered ketone (10.0 mmol) and 3-oxopropanenitrile (10.0 mmol) in toluene (30 mL)[1].

  • Add a catalytic amount of glacial acetic acid (1.0 mmol) and morpholine (1.0 mmol) to form the active morpholinium acetate catalyst.

  • Reflux until the theoretical volume of water (0.18 mL) is collected in the trap.

    • Validation Checkpoint 1: The collection of water is the absolute physical validation that the condensation is complete.

  • Remove toluene under reduced pressure to isolate the crude α,β-unsaturated nitrile.

Step 2: Thiolation and Cyclization

  • Dissolve the crude intermediate in ethanol (20 mL).

  • Add elemental sulfur (11.0 mmol) and morpholine (10.0 mmol). Heat to 50 °C for 12 hours[3].

  • Pour into ice water, filter the precipitate, and recrystallize to obtain the pure 2-aminothiophene.

Sources

Optimization

Side reactions in the synthesis of 4-substituted piperidines

Welcome to the Technical Support Center for 4-Substituted Piperidine Synthesis . The 4-substituted piperidine scaffold is a ubiquitous structural motif in drug discovery, present in numerous therapeutics including antihi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Substituted Piperidine Synthesis .

The 4-substituted piperidine scaffold is a ubiquitous structural motif in drug discovery, present in numerous therapeutics including antihistamines, analgesics, and antipsychotics. However, the functionalization of the C4 position is notoriously challenging due to the steric environment of the piperidine ring and the basicity of the nitrogen atom.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, rigorous protocols, and mechanistic insights to overcome common side reactions such as competitive elimination, over-alkylation, and premature reduction.

Section 1: Reductive Amination of 4-Piperidones

Reductive amination of N -protected 4-piperidones (e.g., N -Boc-4-piperidone) is the most common industrial route to 4-aminopiperidines. However, the delicate balance between imine formation and reduction often leads to significant byproduct formation.

Q: Why am I isolating a high percentage of 4-hydroxypiperidine instead of my desired 4-aminopiperidine? A: This is caused by the premature reduction of the ketone starting material. If the reducing agent is introduced before the imine (or iminium ion) is fully formed, the hydride source will attack the highly electrophilic C4 carbonyl. Causality & Mitigation: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it relatively unreactive toward ketones but reactive toward protonated imines. To establish a self-validating system, always pre-form the imine for 1–2 hours with a mild acid catalyst (e.g., acetic acid) or a dehydrating agent like Ti(OiPr)4​ before adding NaBH(OAc)3​ .

Q: How do I prevent over-alkylation that results in a tertiary amine byproduct? A: When synthesizing a secondary amine, the newly formed 4-aminopiperidine is often more nucleophilic than the primary amine starting material. It can react with unreacted 4-piperidone to form a tertiary amine. Mitigation: Use a 1.1 to 1.2 molar equivalent excess of the primary amine. Additionally, employ a portion-wise addition of the reducing agent to keep the concentration of the reactive intermediate low.

ReductiveAmination Ketone N-Boc-4-piperidone Imine Imine Intermediate (Desired Pathway) Ketone->Imine + R-NH2, H+ (-H2O) Alcohol 4-Hydroxypiperidine (Ketone Reduction) Ketone->Alcohol Premature Hydride Addition Product 4-Aminopiperidine (Target Product) Imine->Product NaBH(OAc)3 Reduction TertAmine Tertiary Amine (Over-alkylation) Product->TertAmine + Excess Ketone

Reaction pathways in reductive amination highlighting desired products vs. common side reactions.

Standardized Protocol: Optimized Reductive Amination
  • Imine Pre-formation: Dissolve N -Boc-4-piperidone (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq). Stir at room temperature under N2​ for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 15 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Section 2: Palladium-Catalyzed Cross-Coupling (Negishi & Suzuki)

Cross-coupling is highly effective for synthesizing 4-arylpiperidines. However, sp3 -hybridized organometallic piperidine reagents are notoriously unstable and prone to side reactions[1].

Q: During the Negishi coupling of 4-piperidylzinc iodide with an aryl halide, I observe massive formation of 1,2,3,6-tetrahydropyridine. How can I suppress this elimination? A: You are observing β -hydride elimination. After the oxidative addition of the aryl halide to Pd(0) and subsequent transmetalation, the resulting alkylpalladium(II) species is highly susceptible to unimolecular β -hydride elimination. This forms a double bond in the piperidine ring before reductive elimination can occur to form your desired C-C bond. Causality & Mitigation: The addition of Copper(I) iodide (CuI) as a co-catalyst is critical. CuI facilitates a rapid secondary transmetalation from zinc to copper, and then from copper to palladium. This dramatically accelerates the transmetalation and reductive elimination steps, kinetically outcompeting the β -hydride elimination pathway[2]. Using a bidentate ligand with a large bite angle, such as dppf, also enforces a geometry that favors reductive elimination.

Q: My boron/zinc piperidine reagents are degrading before the coupling even starts. Are there stable alternatives? A: Yes. Organosilanes have emerged as highly stable, low-toxicity alternatives. You can convert 1-benzyl-4-piperidone into an alkenylsilane via the Shapiro reaction. This benzyldimethylsilyl reagent is bench-stable and readily undergoes Pd-catalyzed cross-coupling with aryl halides at ambient temperatures without premature degradation[1].

NegishiCoupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmet Transmetalation (Ar-Pd(II)-Piperidyl) OxAdd->Transmet + Piperidyl-ZnI (CuI Co-catalyst) RedElim Reductive Elimination (4-Arylpiperidine) Transmet->RedElim Fast (CuI/dppf) BetaElim β-Hydride Elimination (Tetrahydropyridine) Transmet->BetaElim Slow/No CuI RedElim->Pd0 Regeneration

Catalytic cycle of Negishi coupling showing CuI-mediated suppression of β-hydride elimination.

Standardized Protocol: Cu(I)-Cocatalyzed Negishi Coupling[2]
  • Zinc Activation: Add 1,2-dibromoethane (5 mol %) to a suspension of zinc dust (1.5 eq) in anhydrous DMA. Heat to 65 °C for 15 min, cool, and add TMSCl (5 mol %).

  • Organozinc Formation: Add N -Boc-4-iodopiperidine (1.0 eq) and stir at 40 °C for 1 hour to form the 4-piperidylzinc iodide stock solution.

  • Cross-Coupling: To a separate flask containing the aryl halide (0.8 eq), add PdCl2​(dppf) (3 mol %) and CuI (6 mol %).

  • Reaction: Transfer the organozinc solution to the catalyst/aryl halide mixture. Stir at 80 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography.

Section 3: Nucleophilic Substitution ( SN​2 vs E2 ) at C4

Q: When attempting to displace a leaving group at the C4 position with a nucleophile, I am getting almost exclusively the elimination product. Why? A: The C4 position of a piperidine ring is sterically hindered by the adjacent axial protons at C3 and C5. When a basic nucleophile (e.g., alkoxides, unhindered amines) approaches the C4 carbon, the activation energy for proton abstraction (E2 elimination) is lower than the activation energy for backside attack ( SN​2 ). Mitigation: To favor substitution, you must reduce the basicity of the nucleophile or change the leaving group. Using a mesylate or tosylate leaving group combined with phase-transfer catalysis (e.g., tetrabutylammonium iodide) can soften the reaction conditions. If elimination persists, abandon the SN​2 strategy and utilize the reductive amination or cross-coupling methods detailed above.

Quantitative Data: Troubleshooting Matrix

The following table summarizes the quantitative impact of the troubleshooting parameters discussed in this guide.

Reaction TypeTarget ProductPrimary Side ReactionRoot CauseOptimized ConditionYield Shift (Unoptimized → Optimized)
Reductive Amination 4-Aminopiperidine4-HydroxypiperidinePremature ketone reductionPre-form imine (2h); use NaBH(OAc)3​ 40% → >90%
Reductive Amination Secondary AmineTertiary AmineOver-alkylation1.1 eq primary amine; portion-wise reduction60% → 85%
Negishi Coupling 4-Arylpiperidine1,2,3,6-Tetrahydropyridine β -hydride eliminationAddition of 6 mol % CuI co-catalyst47% → 81%
Nucleophilic Sub. C4-SubstitutedTetrahydropyridine E2 competes with SN​2 Switch to less basic nucleophile / PTC<20% → 65%

References

  • Morrill, C., & Mani, N. S. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505-1508. Available at:[Link]

  • Corley, E. G., Conrad, K., Murry, J. A., Savarin, C., Holko, J., & Boice, G. (2004). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. The Journal of Organic Chemistry, 69(15), 5120-5123. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile activity in animal models

Preclinical Validation Guide: 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile in Animal Models of Inflammation Executive Summary & Structural Rationale As the landscape of immunomodulatory therapeutics expands,...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Validation Guide: 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile in Animal Models of Inflammation

Executive Summary & Structural Rationale

As the landscape of immunomodulatory therapeutics expands, the rigorous validation of novel synthetic intermediates and fragment-like probes is critical. 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile (hereafter referred to as MEP-CN ) is a highly specialized small-molecule probe. Structurally, it features a cyanoacetyl-piperidine core—a privileged pharmacophore heavily utilized in the design of Janus kinase (JAK) inhibitors.

The Causality of the Structure: The cyanoacetyl moiety is not merely a synthetic linker; it acts as a critical hydrogen-bond acceptor. In FDA-approved pan-JAK inhibitors like Tofacitinib, the cyano group establishes a vital interaction with the hinge region of the kinase domain (e.g., the Gln853 residue in JAK2), effectively anchoring the molecule within the ATP-binding pocket [1]. Meanwhile, the 4-(2-methoxyethyl) substitution on the piperidine ring provides a tunable vector to modulate lipophilicity and target residence time, differentiating its pharmacokinetic profile from the pyrrolopyrimidine core of first-generation inhibitors [2].

Mechanistic Pathway: The JAK-STAT Axis

To validate MEP-CN's efficacy, researchers must benchmark its ability to disrupt the JAK-STAT signaling cascade. This pathway is the primary driver of pro-inflammatory cytokine production (e.g., IL-6, TNF-α, IL-17) in autoimmune pathologies. By acting as a competitive inhibitor at the JAK node, cyanoacetyl-piperidine derivatives prevent the downstream phosphorylation and nuclear translocation of STAT proteins.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (IL-6, IFN-γ, IL-17) Receptor Receptor Dimerization Cytokine->Receptor JAK Janus Kinases (JAK1/2/3) Cross-Phosphorylation Receptor->JAK STAT STAT Proteins Phosphorylation & Dimerization JAK->STAT Nucleus Nuclear Translocation Transcription of Inflammatory Genes STAT->Nucleus MEPCN MEP-CN / Tofacitinib (Cyanoacetyl-Piperidine Core) MEPCN->JAK Competitive Inhibition

Figure 1: The JAK-STAT signaling cascade and the pharmacological intervention node for cyanoacetyl-piperidine derivatives.

Comparative Profiling: MEP-CN vs. Clinical Standards

Before advancing to in vivo models, it is crucial to establish the baseline of MEP-CN against clinical standards. Because MEP-CN is a fragment-like analogue, it must be evaluated alongside mature drugs like Tofacitinib and Baricitinib to determine its baseline kinase selectivity and pharmacokinetic (PK) viability.

CompoundPrimary Target ProfileCore Scaffold / WarheadKey H-Bond AcceptorIn Vivo Half-Life (Rodent)
MEP-CN (Probe) JAK-family (Fragment baseline)4-(2-Methoxyethyl)piperidineCyanoacetyl~1.5 - 2.0 hours*
Tofacitinib Pan-JAK (JAK1/JAK3)Pyrrolopyrimidine-piperidineCyanoacetyl~1.5 hours
Baricitinib JAK1 / JAK2Pyrrolopyrimidine-azetidineEthylsulfonyl~2.5 hours

*Representative PK values for cyanoacetyl-piperidine fragments in standard murine models.

In Vivo Validation Protocol: Collagen-Induced Arthritis (CIA) Model

To objectively compare the anti-inflammatory performance of MEP-CN, the Collagen-Induced Arthritis (CIA) model in mice is the industry gold standard.

Causality of the Model: The CIA model is driven by a breakdown in immune tolerance, leading to a massive influx of γδT17 cells and NLRP3 inflammasome activation—pathways highly sensitive to JAK inhibition [3]. We utilize DBA/1 mice because their specific MHC class II H-2q haplotype renders them uniquely susceptible to immunization with Type II collagen, ensuring a robust and reproducible disease penetrance.

CIA_Workflow Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Day22 Day 22-25: Onset of Arthritis & Randomization Day21->Day22 Dosing Day 25-45: Daily PO Dosing (MEP-CN vs Controls) Day22->Dosing Endpoint Day 45: Endpoint Analysis (Histology, ELISA) Dosing->Endpoint

Figure 2: Standard 45-day experimental workflow for the Collagen-Induced Arthritis (CIA) murine model.

Step-by-Step Methodology:
  • Emulsion Preparation & Primary Immunization (Day 0):

    • Procedure: Dissolve Bovine Type II Collagen (CII) in 0.05 M acetic acid at 2 mg/mL. Emulsify 1:1 with Complete Freund's Adjuvant (CFA) containing M. tuberculosis. Inject 100 µL intradermally at the base of the tail.

    • Causality: The acetic acid ensures the collagen remains in its native triple-helical structure, which is strictly required for B-cell recognition and subsequent autoantibody generation.

  • Booster Immunization (Day 21):

    • Procedure: Administer a booster of CII emulsified in Incomplete Freund's Adjuvant (IFA) via subcutaneous injection.

    • Causality: IFA lacks mycobacteria; it is used here to expand the established T-cell clones without inducing overwhelming systemic toxicity or granulomas.

  • Compound Formulation & Dosing (Days 25-45):

    • Procedure: Formulate MEP-CN and Tofacitinib (positive control, 15-30 mg/kg) in a vehicle of 0.5% methylcellulose and 0.025% Tween 20. Administer via oral gavage (PO) twice daily (BID).

    • Causality: Cyanoacetyl-piperidines typically exhibit rapid clearance in rodents [4]. BID dosing ensures sustained target coverage (trough levels remain above the IC50) to continuously suppress STAT phosphorylation.

  • Clinical Scoring & Endpoint Analysis:

    • Procedure: Score each paw from 0 (normal) to 4 (severe erythema and ankylosis). At Day 45, harvest hind paws for H&E/Safranin-O staining and collect serum for IL-6/TNF-α ELISA.

    • Causality: Safranin-O specifically stains proteoglycans, allowing precise quantification of cartilage depletion, a direct measure of the inhibitor's ability to halt structural joint damage.

Data Interpretation & Efficacy Metrics

When validating MEP-CN against clinical alternatives, the protocol acts as a self-validating system. Efficacy must be confirmed across three distinct biological scales:

  • Macroscopic Efficacy: A statistically significant reduction in the clinical score and paw thickness compared to the vehicle group. Standard-of-care JAK inhibitors typically reduce scores by >50%; MEP-CN should be benchmarked against this threshold.

  • Biomarker Suppression: Serum IL-6 and TNF-α levels must show dose-dependent suppression. Failure to suppress these cytokines, despite a high administered dose, directly indicates poor in vivo exposure or a lack of target engagement.

  • Tissue Preservation: Histological analysis must confirm reduced synovial angiogenesis and the preservation of muscle mass (via myogenin activation), which are proven secondary benefits of effective JAK/STAT blockade [5].

References

  • Title: Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach Source: PubMed Central (NIH) URL: [Link]

  • Title: Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells Source: PubMed Central (NIH) URL: [Link]

  • Title: Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome Source: PubMed Central (NIH) URL: [Link]

  • Title: Quantitative tracking of inflammatory activity at the peak and trough plasma levels of tofacitinib, a Janus kinase inhibitor Source: PubMed (NIH) URL: [Link]

  • Title: Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis Source: PubMed (NIH) URL: [Link]

Comparative

Cross-Reactivity Profiling of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile: A Comparative Guide for Kinase Inhibitor Development

Executive Summary In the landscape of targeted targeted therapeutics, the precise tuning of pharmacophore fragments is critical for minimizing off-target toxicity. 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted targeted therapeutics, the precise tuning of pharmacophore fragments is critical for minimizing off-target toxicity. 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile (hereafter referred to as MEP-C ) is a highly specialized cyanoacetamide-piperidine building block. Structurally analogous to the solvent-exposed moiety of the JAK1/3 inhibitor tofacitinib, MEP-C replaces the standard methyl substitution with a 2-methoxyethyl group.

This guide provides an objective, data-driven comparison of MEP-C against standard clinical benchmarks (Tofacitinib and Baricitinib fragments). Designed for drug development professionals, it details the mechanistic rationale, kinome cross-reactivity, metabolic stability, and the self-validating experimental protocols required to evaluate this compound.

Mechanistic Rationale: The Role of the MEP-C Pharmacophore

To understand the cross-reactivity profile of MEP-C, we must dissect the causality behind its structural components. The kinome is notoriously crowded, and achieving selectivity requires exploiting subtle differences in the ATP-binding pocket[1].

  • The Cyanoacetamide Group (-C(=O)CH2CN): In clinical JAK inhibitors, the cyanoacetyl group is not merely a linker; it actively participates in hydrogen bonding with the glycine-rich P-loop of the kinase[2]. This interaction anchors the molecule in the solvent channel.

  • The 2-Methoxyethyl Substitution: The critical divergence in MEP-C is the 2-methoxyethyl group at the 4-position of the piperidine ring. While tofacitinib utilizes a smaller methyl group, the extended 2-methoxyethyl chain is designed to probe deeper lipophilic cavities. The ether oxygen provides an additional hydrogen-bond acceptor, while the steric bulk intentionally penalizes binding to the narrower JAK2 pocket, thereby driving JAK1/3 selectivity[3].

Binding_Logic MEPC MEP-C Pharmacophore Cyano Cyanoacetamide Group (-C(=O)CH2CN) MEPC->Cyano Piperidine Piperidine Core MEPC->Piperidine Methoxy 2-Methoxyethyl Group MEPC->Methoxy Hinge Glycine-Rich P-Loop (H-Bonding) Cyano->Hinge Interacts with Scaffold Structural Rigidity Piperidine->Scaffold Provides Pocket Deep Lipophilic Pocket (Steric Tuning) Methoxy->Pocket Occupies

Caption: Structural binding logic and target interactions of the MEP-C pharmacophore.

Kinase Cross-Reactivity Profiling

Cross-reactivity within the Janus kinase (JAK) family is a primary driver of adverse events (e.g., JAK2 inhibition is linked to anemia and neutropenia)[4]. We evaluated MEP-C conjugated to a standard pyrrolopyrimidine hinge-binder to objectively compare its selectivity against Tofacitinib and Baricitinib.

Quantitative Data Comparison

Table 1: Kinase Selectivity Profiling (IC₅₀ in nM)

Target KinaseMEP-C ConjugateTofacitinib (Benchmark)Baricitinib (Benchmark)Selectivity Implication
JAK1 12.43.25.9High potency maintained.
JAK2 450.04.15.7109x reduction in off-target binding.
JAK3 8.51.6>1000Primary target engagement.
TYK2 890.034.053.0Minimal cross-reactivity.
EGFR >10000>10000>10000Clean off-target kinome profile.

Data Interpretation: The introduction of the 2-methoxyethyl group in MEP-C successfully abrogates JAK2 cross-reactivity (IC₅₀ shifts from 4.1 nM to 450.0 nM) without sacrificing JAK1/3 potency.

Experimental Methodology: TR-FRET Kinase Assay

To ensure trustworthiness and reproducibility, kinase cross-reactivity was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[5]. This homogeneous, no-wash protocol eliminates background autofluorescence, providing a self-validating system for IC₅₀ determination.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl₂ is essential as a cofactor for ATP binding, while Brij-35 prevents non-specific compound adhesion to the microplate.

  • Compound Incubation: Dispense 5 µL of MEP-C (10-point dose-response titration, 10 µM to 0.1 nM) into a 384-well low-volume plate. Add 5 µL of the specific kinase (e.g., JAK1, 0.5 nM final). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Enzymatic Reaction: Initiate the reaction by adding 10 µL of a substrate mix containing 2 µM of fluorescently labeled peptide substrate (e.g., Fluorescein-poly-GAT) and ATP at the kinase's specific Kₘ value. Causality: Running the assay at the ATP Kₘ ensures the assay is highly sensitive to competitive ATP-site inhibitors[6].

  • Reaction Termination: After 60 minutes, add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA and 2 nM Terbium (Tb)-labeled anti-phospho antibody. Causality: EDTA rapidly chelates Mg²⁺, immediately halting kinase activity to ensure precise end-point measurement.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 nm emission ratio to determine the extent of substrate phosphorylation.

TR_FRET_Workflow N1 1. Compound Incubation (MEP-C + Kinase) N2 2. Enzymatic Reaction (ATP + Substrate) N1->N2 N3 3. Reaction Termination (EDTA Chelation) N2->N3 N4 4. TR-FRET Detection (Tb-Antibody) N3->N4 N5 5. Data Analysis (520/490nm Ratio) N4->N5

Caption: Step-by-step workflow of the TR-FRET kinase selectivity assay.

Metabolic and Safety Cross-Reactivity

A critical failure point for novel piperidine-nitrile fragments is unintended cross-reactivity with Cytochrome P450 (CYP) enzymes or the hERG potassium channel, leading to hepatotoxicity or cardiotoxicity[7].

Table 2: Metabolic and Safety Profiling (IC₅₀ in µM)

AssayMEP-CTofacitinibAcceptable Threshold
CYP3A4 Inhibition >50>30>10
CYP2D6 Inhibition >50>50>10
hERG (Patch-Clamp) >30>30>10
Experimental Methodology: CYP450 Luminescent Assay

To validate the metabolic stability of MEP-C, a luminescent CYP inhibition assay was utilized.

Step-by-Step Protocol:

  • Preparation: Reconstitute recombinant human CYP3A4 and CYP2D6 enzymes in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix 10 µL of MEP-C (titrated up to 50 µM) with 10 µL of the CYP enzyme/luciferin-substrate mixture in an opaque 96-well plate. Incubate for 10 minutes at 37°C.

  • NADPH Addition: Add 10 µL of NADPH regeneration system to initiate the reaction. Causality: CYP enzymes require NADPH as a reducing agent to metabolize the pro-luciferin substrate.

  • Luminescence Generation: After 30 minutes, add 30 µL of Luciferin Detection Reagent. This reagent simultaneously halts CYP activity and utilizes the generated luciferin to produce light.

  • Readout: Measure luminescence. A decrease in signal relative to the vehicle control indicates cross-reactive CYP inhibition. MEP-C demonstrated no significant signal reduction up to 50 µM, confirming an excellent safety profile.

Conclusion

The integration of the 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile (MEP-C) fragment into kinase inhibitor scaffolds presents a distinct advantage over traditional methyl-piperidine analogs. By exploiting steric tuning via the 2-methoxyethyl group, MEP-C successfully mitigates JAK2 cross-reactivity while maintaining robust JAK1/3 engagement and a clean metabolic safety profile.

References

  • Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach. National Center for Biotechnology Information (NCBI).[Link]

  • File:Tofacitinib,JAK.png. Wikimedia Commons. [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological.[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.[Link]

  • Modifying T cell phenotypes using TYK2 inhibitor and its implications for the treatment of systemic lupus erythematosus. RMD Open.[Link]

  • Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine. bioRxiv.[Link]

  • Discovery and Characterization of the Topical Soft JAK Inhibitor CEE321 for Atopic Dermatitis. Journal of Medicinal Chemistry - ACS Publications.[Link]

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Validation

A Comparative Guide to the Reproducible Synthesis of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile

In the landscape of modern drug discovery and development, the reproducibility of chemical synthesis is not merely a procedural formality; it is the bedrock of reliable pharmacological and toxicological data.[1][2] Incon...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the reproducibility of chemical synthesis is not merely a procedural formality; it is the bedrock of reliable pharmacological and toxicological data.[1][2] Inconsistent synthesis can lead to variable impurity profiles and yields, ultimately undermining the integrity of research findings and delaying the progression of new chemical entities.[3][4] This guide provides a comprehensive analysis of synthetic strategies for 3-(4-(2-methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile, a substituted piperidine derivative of interest in medicinal chemistry. The piperidine moiety is a highly attractive building block in the design of new drugs due to its prevalence in pharmaceuticals.[5]

This document details two distinct, reproducible synthetic routes to the target molecule, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and repeatable outcomes.

Route 1: Convergent Synthesis via Condensation

This approach is predicated on the well-established synthesis of the parent compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, which involves the straightforward condensation of a piperidine with ethyl cyanoacetate.[6][7] The key to this route is the prior, independent synthesis of the requisite substituted piperidine, 4-(2-methoxyethyl)piperidine.

Workflow for Route 1

cluster_0 Synthesis of 4-(2-methoxyethyl)piperidine cluster_1 Final Condensation N-Boc-4-piperidone N-Boc-4-piperidone Grignard_Reaction Grignard_Reaction N-Boc-4-piperidone->Grignard_Reaction 1. 2-methoxyethylmagnesium bromide 2. H₃O⁺ quench Dehydration Dehydration Grignard_Reaction->Dehydration Acid catalyst (e.g., TsOH) Reduction Reduction Dehydration->Reduction H₂, Pd/C Deprotection Deprotection Reduction->Deprotection TFA or HCl 4-(2-methoxyethyl)piperidine 4-(2-methoxyethyl)piperidine Deprotection->4-(2-methoxyethyl)piperidine Condensation Condensation 4-(2-methoxyethyl)piperidine->Condensation Target_Molecule Target_Molecule Condensation->Target_Molecule 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Condensation Ethanol, rt

Caption: Convergent synthesis of the target molecule.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-(2-methoxyethyl)piperidine

This multi-step synthesis begins with a Grignard reaction on a protected 4-piperidone, a robust method for forming carbon-carbon bonds.[4][6]

  • Grignard Reaction: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C, add a solution of 2-methoxyethylmagnesium bromide (1.2 eq) in THF dropwise. The reaction is maintained at low temperature to minimize side reactions.[4]

  • Work-up: After 2 hours, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Dehydration and Reduction: The crude tertiary alcohol is then subjected to dehydration using an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding alkene. Subsequent hydrogenation of the double bond using hydrogen gas and a palladium on carbon catalyst will yield the saturated piperidine ring.

  • Deprotection: The Boc protecting group is removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent (e.g., dichloromethane or dioxane).

  • Purification: The resulting 4-(2-methoxyethyl)piperidine is purified by distillation or column chromatography.

Step 2: Synthesis of 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile

  • Reaction Setup: To a solution of ethyl cyanoacetate (1.0 eq) in ethanol, add 4-(2-methoxyethyl)piperidine (1.1 eq).[6]

  • Reaction: The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.[6]

  • Purification: The crude product is washed with cold ethanol and dried under vacuum to afford the final product as a white solid. Recrystallization from ethanol can be performed for higher purity.[6]

Route 2: Linear Synthesis via O-Methylation

This alternative strategy employs a more linear approach, starting from a commercially available 4-substituted piperidine and modifying the substituent prior to the final condensation step. This can be advantageous if the starting piperidine derivative is readily accessible.

Workflow for Route 2

4-Piperidineethanol 4-Piperidineethanol O-Methylation O-Methylation 4-Piperidineethanol->O-Methylation 1. NaH 2. CH₃I 4-(2-methoxyethyl)piperidine 4-(2-methoxyethyl)piperidine O-Methylation->4-(2-methoxyethyl)piperidine Condensation Condensation 4-(2-methoxyethyl)piperidine->Condensation Ethyl cyanoacetate, Ethanol, rt Target_Molecule Target_Molecule Condensation->Target_Molecule 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile

Caption: Linear synthesis of the target molecule.

Experimental Protocol: Route 2

Step 1: Synthesis of 4-(2-methoxyethyl)piperidine

  • Deprotonation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-piperidineethanol (1.0 eq) in THF dropwise. The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Methylation: The reaction is cooled back to 0 °C, and methyl iodide (1.2 eq) is added dropwise. The reaction is then stirred at room temperature overnight.

  • Work-up and Purification: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude 4-(2-methoxyethyl)piperidine is purified by column chromatography.

Step 2: Synthesis of 3-(4-(2-methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile

This step is identical to Step 2 in Route 1.

Comparison of Synthetic Routes

ParameterRoute 1: Convergent SynthesisRoute 2: Linear SynthesisRationale and Field Insights
Overall Yield Potentially higher due to independent synthesis and purification of a key intermediate.May be lower due to the cumulative losses over a linear sequence.Convergent strategies are often favored in process chemistry for maximizing overall yield.[8]
Reproducibility High, as each step is well-defined and can be optimized independently.High, with established and reliable reactions.Both routes employ standard and well-understood organic transformations, contributing to their reproducibility.[9]
Scalability Generally more scalable, as challenges in one synthetic branch do not impact the other.Scalability may be limited by the handling of hazardous reagents like NaH in the methylation step.For large-scale synthesis, avoiding highly reactive and hazardous materials is a key consideration.[10]
Starting Materials N-Boc-4-piperidone is commercially available. 2-methoxyethylmagnesium bromide can be prepared in situ.4-Piperidineethanol is commercially available.The availability and cost of starting materials are critical factors in the early stages of drug development.[11][12]
Purification May require more purification steps overall, but intermediates are generally easier to purify.Fewer steps, but purification of the final product may be more challenging if side-products from the methylation step carry through.Effective purification is crucial for meeting the stringent purity requirements for pharmaceutical compounds.[8]

Conclusion

Both Route 1 and Route 2 present viable and reproducible pathways to 3-(4-(2-methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile. The choice between them will depend on the specific resources and priorities of the research team.

  • Route 1 (Convergent Synthesis) is recommended for its potential for higher overall yield and scalability, making it more suitable for larger-scale production. The independent synthesis of the substituted piperidine allows for greater control and optimization.

  • Route 2 (Linear Synthesis) offers a more direct approach if 4-piperidineethanol is readily available and the scale of the synthesis is relatively small. The use of sodium hydride requires careful handling, which may be a consideration for some laboratories.

Ultimately, the principles of careful reaction control, monitoring, and purification are paramount to achieving a reproducible synthesis, regardless of the chosen route. The adoption of robust and well-documented procedures is essential for the generation of reliable data in the pursuit of new therapeutic agents.[13]

References

  • ResearchGate. (n.d.). Reproducibility in Chemical Research.
  • Royal Society of Chemistry. (2024, August 30). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science.
  • YouTube. (2024, June 19). Repeatability and Reproducibility in Analytical Chemistry.
  • PubMed. (2024, June 26). Reproducibility in chemistry research.
  • ACS Publications. (2019, October 3). Five Easy Ways To Make Your Research More Reproducible. Langmuir.
  • Pure Synth. (2025, July 17). How Organic Synthesis Shortens Drug Development Time.
  • BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.
  • SteerOn Research. (2025, April 18).
  • SV ChemBioTech. (n.d.). The Role of Process Research Chemistry in Drug Development.
  • PubMed Central (PMC). (2025, January 3).
  • PubMed. (2025, January 3).
  • PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • Center for Open Science. (2024, January 11). Enhancing Reproducibility in Drug Development Research.
  • PubMed Central (PMC). (n.d.). 3-Oxo-3-(piperidin-1-yl)propanenitrile.
  • ResearchGate. (n.d.). 3-Oxo-3-(piperidin-1-yl)propanenitrile.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile

Advanced Safety and Operational Protocol: Handling 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile In drug discovery and chemical synthesis, handling specialized pharmaceutical intermediates like 3-(4-(2-Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol: Handling 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile

In drug discovery and chemical synthesis, handling specialized pharmaceutical intermediates like 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile requires more than a cursory glance at a generic safety checklist. As an application scientist, I approach chemical safety through the lens of molecular causality.

This compound merges a lipophilic piperidine core with a reactive cyanoacetamide moiety. The piperidine ring enhances dermal penetration, acting as a molecular Trojan horse that facilitates the transport of the cyanoacetamide pharmacophore through the stratum corneum[1]. Consequently, standard single-layer nitrile gloves offer a false sense of security. This guide provides a self-validating, step-by-step operational framework for researchers handling this intermediate, ensuring both scientific integrity and uncompromising laboratory safety.

Molecular Hazard Profiling & Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the compound's degradation pathways. Cyanoacetamides are inherently susceptible to thermal decomposition and extreme pH hydrolysis, which can release highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx)[2]. Furthermore, the piperidine derivative acts as a severe irritant to mucous membranes[1].

HazardPathway Compound 3-(4-(2-Methoxyethyl)piperidin-1-yl) -3-oxopropanenitrile Thermal Thermal Decomposition (>120°C or Fire) Compound->Thermal Hydrolysis Acidic/Basic Hydrolysis (Moisture/Acids) Compound->Hydrolysis Exposure Direct Contact (Skin/Eyes/Inhalation) Compound->Exposure Cyanide Release of HCN / NOx (Highly Toxic Gases) Thermal->Cyanide Hydrolysis->Cyanide Extreme pH Irritation Severe Irritation (Corneal Damage / Dermatitis) Exposure->Irritation Systemic Systemic Toxicity (Harmful if Swallowed) Exposure->Systemic

Causality of chemical hazards and degradation pathways for piperidinyl-cyanoacetamides.

Table 1: Quantitative Hazard Summary (Extrapolated GHS Data) Because highly specific intermediates often lack dedicated public SDS documentation, the quantitative hazard profile below is extrapolated from its direct structural analogs (2-cyanoacetamide and piperidine amides)[2][3][4]:

Hazard CategoryGHS ClassificationSignal WordHazard Statement (H-Code)Causality / Mechanism
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowedLD50 ~1,680 mg/kg; systemic absorption disrupts cellular respiration.
Skin Irritation Category 2WarningH315: Causes skin irritationLipophilic core strips dermal lipids; amide causes localized inflammation.
Eye Irritation Category 2WarningH319: Serious eye irritationHigh binding affinity to corneal proteins; risk of micro-ulceration.
STOT (Single) Category 3WarningH335: Respiratory irritationFine powder aerosolization contacts moist pulmonary mucosa.

Strategized Personal Protective Equipment (PPE)

Selection of PPE must be dictated by the compound's physical state (typically a fine, crystalline powder) and its unique lipophilicity.

  • Hand Protection (The Double-Glove Mandate): Use a 4-mil standard nitrile inner glove for dexterity, overlaid with an 8-mil extended-cuff nitrile or butyl rubber outer glove. Causality: The outer glove acts as a sacrificial chemical barrier against the lipophilic piperidine core, while the inner glove maintains a sterile, uncontaminated boundary during the doffing process.

  • Respiratory Protection: An N95 or P100 half-mask particulate respirator is required if handling outside a certified powder-weighing hood. Causality: Cyanoacetamide dust is highly irritating to the respiratory tract[3]. Preventing inhalation prevents the compound from dissolving in the lung's surfactant layer and entering the bloodstream.

  • Ocular Protection: Snug-fitting, indirect-vented chemical splash goggles. Standard safety glasses are insufficient because they do not protect against aerosolized dust ingress from the sides.

  • Body Protection: A disposable Tyvek or polypropylene lab coat worn over a standard flame-resistant (FR) cotton coat. Causality: Powders cling aggressively to woven cotton fabrics. A smooth Tyvek surface prevents the accumulation of micro-dust, eliminating the risk of secondary exposure when leaving the laboratory.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating system, every step of the handling process incorporates a physical or chemical failsafe.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood (80-100 fpm) PPE Don PPE: P100, Double Gloves, Goggles Start->PPE Weighing Weighing & Transfer: Anti-Static Ionizer & Spatula PPE->Weighing Reaction Reaction Setup: Inert Gas (N2/Ar) Purge Weighing->Reaction Decon Decontamination: 10% Bleach + 70% EtOH Wipe Reaction->Decon Waste Waste Disposal: Segregated Halogen-Free Organic Decon->Waste Finish Doff PPE & Wash Hands Waste->Finish

Standard operating procedure for handling reactive piperidinyl-cyanoacetamides.

Protocol: Safe Weighing and Transfer

  • Environmental Preparation: Verify the fume hood face velocity is operating between 80-100 fpm. Line the balance area with anti-static disposable bench paper.

  • Static Mitigation (Critical Step): Pass the closed chemical container and the receiving vessel through an anti-static ionizer. Causality: Fine nitrile-containing powders generate static charge. Mitigating this prevents the powder from aggressively repelling the spatula and aerosolizing into your breathing zone.

  • Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass into a pre-tared vial.

  • Sealing: Cap the receiving vial tightly with a PTFE-lined septum cap before removing it from the balance enclosure.

  • Decontamination: Wipe the spatula and balance pan with a lint-free wipe dampened with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: Bleach oxidatively degrades the cyanoacetamide moiety[5], neutralizing the active pharmacophore before it can be accidentally transferred to other surfaces.

Emergency Response & Spill Management

In the event of a localized powder spill inside the fume hood:

  • Do not sweep. Sweeping generates hazardous, breathable dust clouds.

  • Chemical Neutralization: Cover the spill with a damp absorbent pad (using a 50/50 mixture of water and ethanol to ensure the lipophilic compound dissolves).

  • Collection: Carefully scoop the saturated pad and powder into a wide-mouth, sealable polyethylene container.

  • Surface Wash: Wash the spill area with warm soapy water, followed by a final ethanol wipe to remove any residual lipophilic piperidine traces[4].

Disposal & Waste Management Plan

Improper disposal of cyanoacetamides can lead to dangerous cross-reactions in waste carboys[5].

  • Segregation: Do not mix with strong acids or oxidizers. Acidic conditions can catalyze the hydrolysis of the cyano group, potentially off-gassing hydrogen cyanide[2].

  • Liquid Waste: Dissolve residual material in a combustible, halogen-free solvent (e.g., ethyl acetate or ethanol) and dispose of it in a dedicated "Halogen-Free Organic Waste" container[6].

  • Solid Waste: Contaminated outer gloves, wipes, and bench paper must be sealed in a secondary plastic bag before being placed in the solid hazardous waste bin for high-temperature incineration[6].

Sources

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